molecular formula C13H11NO B12430700 N-cinnamoylazole

N-cinnamoylazole

Cat. No.: B12430700
M. Wt: 197.23 g/mol
InChI Key: HDEBNIVZHWCOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cinnamoylazole is a synthetic chemical compound designed for research purposes, hypothesized to leverage the synergistic biological activities of its core components. The molecular structure combines a cinnamoyl moiety, derived from cinnamaldehyde—a key bioactive compound in cinnamon known for its antimicrobial and bioactive properties —with an azole heterocycle, a class renowned for its potent antifungal activity . This strategic hybridization suggests potential for novel mechanisms of action, particularly in microbiological and biochemical research. The cinnamaldehyde component has documented broad-spectrum antibacterial and antifungal properties, with studies indicating it can disrupt microbial cell membranes and function as a reactive oxygen species (ROS) generation agent . Azoles, such as those found in clinical antifungal agents (e.g., fluconazole, itraconazole), primarily act by inhibiting the enzyme lanosterol 14-α-demethylase, thereby disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . The integration of these pharmacophores in this compound may thus be investigated for enhanced or dual-targeting efficacy against resistant microbial strains. Researchers can explore its application in areas such as antimicrobial agent development, the study of combination therapies, and the mechanisms of drug resistance. This product is provided for laboratory research use and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1-pyrrol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBNIVZHWCOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Cinnamoylazoles

Classical Acylation Routes of Azoles with Cinnamoyl Precursors

Traditional approaches to synthesizing N-cinnamoylazoles rely on the direct reaction between an azole and an activated cinnamic acid derivative. These methods are foundational and still widely employed for their simplicity and effectiveness with a range of substrates.

Direct N-acylation involves the formation of an amide bond between the nitrogen of an azole ring and the carbonyl carbon of a cinnamoyl group. The most common method utilizes a reactive cinnamoyl precursor, such as cinnamoyl chloride or cinnamic anhydride, which readily reacts with the nucleophilic nitrogen of the azole.

A frequently used procedure involves the reaction of an azole, like imidazole (B134444) or 1,2,4-triazole (B32235), with cinnamoyl chloride. Often, a base is added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Another established method for creating these "azolides" is the reaction of cinnamic acids with the azole in the presence of a coupling agent. thieme-connect.com For instance, N-(E)-cinnamoylazoles have been prepared from their corresponding cinnamic acids, demonstrating a direct conversion. thieme-connect.com

In some cases, direct acylation can be achieved using the carboxylic acid itself, although this typically requires a catalyst and harsher conditions to facilitate the removal of water. One such procedure describes the direct acylation of indole (B1671886) at the nitrogen atom with various carboxylic acids, including those with structures analogous to cinnamic acid, by using boric acid as a catalyst and heating the mixture under reflux. clockss.org

The choice of azole plays a significant role in the reaction's success. Azoles like imidazole and 1,2,4-triazole are effective leaving groups, making the resulting N-cinnamoylazole an excellent acyl transfer agent. mdpi.com This reactivity is a key feature exploited in subsequent synthetic applications.

Table 1: Examples of Direct N-Acylation for this compound Synthesis
AzoleCinnamoyl PrecursorReagents/ConditionsProductYieldReference
ImidazoleCinnamic acidNot specified in abstractN-CinnamoylimidazoleGood thieme-connect.com
1,2,4-TriazoleCinnamic acidNot specified in abstractN-Cinnamoyl-1,2,4-triazoleGood thieme-connect.com
IndoleCarboxylic Acid (analogous)Boric acid, mesitylene, reflux1-AcylindoleModerate (52-82%) clockss.org
Cyclopent-4-ene-1,3-dione derivativeCinnamoyl chloridePyridine, DMAPAcylated cyclopentenedione (B8730137)Not specified nih.gov

The synthesis of N-cinnamoylazoles, while often straightforward, may require the strategic use of protecting groups, particularly when dealing with polyfunctionalized substrates. A protecting group is a molecular framework that is temporarily attached to a functional group to block its reactivity while chemical modifications are made elsewhere in the molecule. organic-chemistry.orgtotal-synthesis.com This strategy ensures chemoselectivity.

For example, if the azole or the cinnamic acid derivative contains other nucleophilic groups, such as hydroxyl (-OH) or amino (-NH2) groups, these must be protected to prevent unwanted side reactions like O-acylation or further N-acylation. total-synthesis.com Carbamates (e.g., Boc, Cbz) are common protecting groups for amines, while ethers (e.g., benzyl, silyl) or esters can protect hydroxyl groups. total-synthesis.comwillingdoncollege.ac.in The choice of protecting group is critical; it must be stable under the acylation conditions and selectively removable afterward. organic-chemistry.org

The reaction mechanism for direct acylation with cinnamoyl chloride typically proceeds through a nucleophilic attack by the azole nitrogen on the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the final this compound product.

In syntheses involving complex molecules, intermediates can be more elaborate. For instance, in the synthesis of certain natural product analogs, the formation of an this compound might be one step in a multi-step sequence where protecting groups are essential. The synthesis of coruscanone A analogs involved the acylation of a cyclopentenedione derivative with cinnamoyl chloride, a step that would necessitate prior protection of any other sensitive functionalities on the core structure. nih.gov The use of protecting groups requires two additional steps: the protection reaction itself and a subsequent deprotection step to unmask the functional group once the desired transformation is complete. organic-chemistry.org

Enantioselective and Stereoselective Synthesis of Chiral N-Cinnamoylazoles

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its stereochemistry. The development of methods for the enantioselective synthesis of chiral N-cinnamoylazoles opens up new possibilities for their application in asymmetric synthesis and as chiral ligands.

Asymmetric Catalysis in this compound Frameworks

Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules. A recent study by Mino and colleagues has demonstrated the successful synthesis and application of axially chiral N-alkyl-N-cinnamoyl amides as effective P,olefin ligands in palladium-catalyzed asymmetric allylic substitution reactions. rsc.orgrsc.org These compounds possess a C(aryl)-N(amide) bond as their chiral axis. rsc.orgrsc.org

The racemic N-alkyl-N-cinnamoyl amides were synthesized and then resolved into their respective enantiomers using chiral high-performance liquid chromatography (HPLC). rsc.org The optically active ligands were then employed in the asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate (B1210297) with indole. rsc.org

Table 2: Pd-Catalyzed Asymmetric Allylic Substitution using Chiral N-Alkyl-N-Cinnamoyl Amide Ligands rsc.org
LigandYield (%)Enantiomeric Excess (ee, %)Configuration
(–)-1a7088S
(–)-1b7894S
(–)-1c9197S

The results demonstrate that these chiral N-cinnamoyl amide-based ligands can induce high levels of enantioselectivity in the palladium-catalyzed reaction, with enantiomeric excesses reaching up to 97%. rsc.org This work represents a significant advancement in the field, showcasing the potential of this compound frameworks in the design of novel chiral ligands for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of the azole and cinnamoyl moieties provides a versatile platform for developing a broader range of chiral catalysts for various transformations. Further research in this area could involve the development of catalytic enantioselective methods for the direct synthesis of these chiral N-cinnamoylazoles, bypassing the need for chiral resolution.

Chiral Auxiliary-Mediated this compound Synthesis

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org This approach is a powerful strategy for asymmetric synthesis, allowing for the selective production of a desired enantiomer or diastereomer. wikipedia.orgyork.ac.uk The auxiliary, being chiral itself, creates a diastereomeric intermediate that influences the stereochemical outcome of subsequent reactions. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.ukrsc.org

Commonly used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, chiral oxazolidinones are widely employed in stereoselective aldol (B89426) reactions, where they can establish two adjacent stereocenters with high diastereoselectivity. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary by converting it into a pseudoephedrine amide. The steric hindrance provided by the auxiliary's methyl group directs the approach of incoming reagents, controlling the stereochemistry of the reaction. wikipedia.org

In the context of N-cinnamoylazoles, a chiral auxiliary can be attached to the cinnamic acid precursor. The subsequent acylation of the azole, or the reaction to form the cinnamoyl moiety, is then stereochemically controlled by the auxiliary. For example, the use of pseudoephenamine as a chiral auxiliary has been shown to provide remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov Once the desired stereoselective transformation on the cinnamoyl backbone is complete, the auxiliary is cleaved to yield the enantiomerically enriched this compound.

Derivatization Strategies for this compound Analogues

The this compound scaffold is a versatile platform for creating a diverse library of analogues through various derivatization strategies. These modifications can be systematically applied to the azole heterocycle, the cinnamoyl side chain, or by attaching the entire molecule to other functional units via linkers.

Modifications of the Azole Heterocycle

The term "azole" refers to a class of five-membered heterocyclic compounds containing at least one nitrogen atom and another non-carbon atom such as nitrogen, sulfur, or oxygen. wikipedia.org This class includes a wide variety of rings, such as imidazole, pyrazole (B372694), triazoles, tetrazole, and oxadiazoles. wikipedia.org The synthesis of this compound analogues can begin by using different parent azoles, leading to a range of core structures.

The modification of the azole ring is a key strategy for tuning the properties of the resulting compounds. Methods for creating 3-hetarylchromones, which share structural similarities, often involve building the heterocyclic ring onto a chromone (B188151) core, for example, by using 3-formylchromone derivatives as a starting point. researchgate.net Similar principles can be applied to N-cinnamoylazoles.

Furthermore, selective N-arylation of azoles is a well-established technique that can be adapted for derivatization. rsc.org For azoles with multiple nitrogen atoms, such as triazoles, regioselective functionalization can be achieved, allowing for precise control over the final structure. The principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been used to synthesize 3-(1,2,3-triazol-1-yl)chromones, demonstrating a powerful method for linking moieties to an azole ring that is applicable to this compound derivatization. researchgate.net

Functionalization of the Cinnamoyl Side Chain

The cinnamoyl side chain offers numerous opportunities for structural modification. These modifications can be targeted at the aromatic ring or the α,β-unsaturated carbonyl system. The functionalization of polymer side chains has been extensively studied to create materials with specific properties, and similar principles apply at the molecular level for N-cinnamoylazoles. nih.gov

Substituents can be introduced onto the phenyl ring of the cinnamoyl group to modulate electronic and steric properties. This can be achieved by using appropriately substituted cinnamic acids as starting materials. For example, reactions can be performed with cinnamic acid derivatives bearing hydroxyl or methoxy (B1213986) groups. researchgate.net

The α,β-unsaturated system is also a prime site for functionalization. For instance, Michael addition reactions are a common strategy. The reaction of N-cinnamoylazoles with nucleophiles like phenols can lead to the formation of new carbon-carbon bonds and more complex structures such as 4-arylchroman-2-ones. mdpi.commdpi.com Additionally, reactions targeting the double bond, such as hydrogenation or epoxidation, can introduce further diversity. The Sonogashira cross-coupling reaction is another powerful tool for functionalizing side chains, particularly for introducing alkyne groups that can be used in subsequent "click" reactions. rsc.org

Linker Chemistry for this compound Conjugates

Connecting N-cinnamoylazoles to other molecules, such as peptides, proteins, or other bioactive agents, is achieved through the use of chemical linkers. mdpi.com This strategy is central to the design of complex molecules like antibody-drug conjugates (ADCs). mdpi.comnih.gov The linker's role is critical: it must be stable enough to remain intact during transport but allow for the release of the this compound moiety at the target site if required. mdpi.com

Linkers can be broadly classified as cleavable or non-cleavable. symeres.com

Cleavable linkers are designed to break under specific physiological conditions, such as the acidic environment of lysosomes or in the presence of specific enzymes. nih.govsymeres.com An example is a hydrazone linker, which is acid-sensitive. nih.gov

Non-cleavable linkers remain attached to the payload. The release of the drug-linker combination occurs after the degradation of the carrier molecule (e.g., an antibody). mdpi.comsymeres.com The SMCC (N-succinimidyl-4-(maleimidomethyl) cyclohexane-1-carboxylate) linker is a commonly used non-cleavable linker. mdpi.com

The conjugation chemistry involves creating a covalent bond between the linker (attached to the this compound) and the target biomolecule. symeres.com A common method is the reaction of an N-hydroxysuccinimide (NHS) ester on the linker with primary amines (like the side chain of lysine (B10760008) residues) on a protein, forming a stable amide bond. mdpi.com This highlights the importance of incorporating a suitable functional group into the this compound analogue, such as a carboxylic acid, that can be activated for conjugation.

Structural Elucidation and Conformational Analysis of N Cinnamoylazoles

X-ray Crystallography of N-Cinnamoylazole Derivatives

Solid-State Conformations and Polymorphism

The solid-state conformation of this compound derivatives is dictated by the spatial arrangement of the cinnamoyl group relative to the azole ring. This includes the planarity of the molecule and the dihedral angles between the phenyl ring, the propenoyl linker, and the heterocyclic azole moiety. For instance, in related benzimidazole structures, the benzimidazole core is often planar or nearly planar, while attached phenyl groups are twisted out of this plane with specific dihedral angles. researchgate.net

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. wikipedia.orgnih.gov Different polymorphs of the same compound can exhibit varied physicochemical properties, including stability and solubility. Polymorphism in N-cinnamoylazoles can arise from different packing arrangements or from the presence of different molecular conformations (conformational polymorphism) in the solid state. wikipedia.orgresearchgate.net The formation of a specific polymorph is influenced by crystallization conditions such as solvent, temperature, and pressure. mdpi.comnih.gov

Intermolecular Interactions and Supramolecular Assembly in Crystals

Hydrogen Bonding: In azoles containing N-H groups (like imidazole (B134444) or benzimidazole), classical N-H···N or N-H···O hydrogen bonds can form, often creating chains or dimeric motifs. researchgate.netscispace.com Weak C-H···O and C-H···N interactions also play a significant role in stabilizing the crystal packing. researchgate.net

π-π Stacking: The aromatic phenyl and azole rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions are crucial for the close packing of molecules. researchgate.netnih.gov

Table 1: Crystallographic Data for Representative Benzimidazole Derivatives

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
3-{1-[(2-hydroxyphenyl)methyl]-1H-benzimidazol-2-yl}phenolMonoclinicP21/cO-H···N, O-H···O, π-π stacking nih.gov
2-(o-aminophenyl)benzimidazoleMonoclinicP21/nN-H···N (inter- and intramolecular) scispace.com
N-methyl-2-(o-nitrophenyl)benzimidazoleMonoclinicP21/cC-H···O scispace.com
3-(4-chlorobenzyl)-1-(2-morpholinoethyl)-5,6-dimethylbenzimidazolium chlorideMonoclinicP21/cC-H···Cl (intra- and intermolecular) nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cinnamoylazoles

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁵N, allowing for the determination of molecular connectivity and conformation. mdpi.com

Solution-State Conformation and Dynamics (2D NMR, Variable Temperature NMR)

In solution, N-cinnamoylazoles are not static but exist as an equilibrium of different conformations due to rotation around single bonds, primarily the C-C and C-N bonds of the linker. The preferred conformation and the dynamics of interconversion can be studied using advanced NMR techniques.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule, confirming the this compound skeleton. ipb.pt The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is particularly valuable for conformational analysis, as it detects spatial proximity between protons, providing evidence for through-space interactions that define the molecule's three-dimensional shape. ipb.pt

Variable Temperature (VT) NMR: This technique is employed to study dynamic processes. rsc.org At room temperature, if the interconversion between different conformations (rotamers) is fast on the NMR timescale, the observed spectrum is an average of all contributing forms. nih.gov By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each individual rotamer. nih.govscispace.com Conversely, raising the temperature can cause broadened signals to sharpen as the rate of exchange increases. Analyzing these spectral changes allows for the determination of the energy barriers to rotation and the relative populations of the conformers. nih.gov

Table 2: Expected NMR Spectral Features for N-Cinnamoylazoles

NucleusTechniqueExpected Chemical Shift Range (ppm)Information Obtained
¹H1D & 2D NMR6.5 - 8.5Proton environment, coupling constants, stereochemistry of the double bond (trans/cis), spatial proximities (ROESY).
¹³C1D & 2D NMR110 - 170Carbon skeleton, identification of carbonyl carbon (~165-170 ppm), confirmation of connectivity (HSQC, HMBC).
¹⁵N1D & 2D NMR-70 to -230 (for azole nitrogens)Directly probes the electronic environment of the nitrogen atoms in the azole ring, useful for studying tautomerism. mdpi.com

Solid-State NMR for Microcrystalline and Amorphous Forms

While X-ray crystallography requires well-ordered single crystals, solid-state NMR (ssNMR) can provide structural information on materials that are microcrystalline, polymorphic, or amorphous. By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra can be obtained from solid samples.

ssNMR is highly sensitive to the local environment, meaning that crystallographically non-equivalent molecules in the unit cell can give rise to distinct signals. This makes ssNMR a powerful tool for identifying and characterizing different polymorphs of N-cinnamoylazoles, as each polymorphic form will produce a unique ssNMR spectrum.

Vibrational Spectroscopy (FT-IR, Raman) for this compound Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound's structure and bonding. mdpi.com

In the context of N-cinnamoylazoles, key vibrational modes include:

C=O Stretch: The amide carbonyl group gives rise to a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

C=C Stretch: The alkene double bond of the cinnamoyl group shows a characteristic band around 1600-1650 cm⁻¹.

Azole Ring Vibrations: The heterocyclic ring exhibits a series of characteristic stretching and bending vibrations.

C-N Stretch: The amide C-N bond vibration also provides useful structural information.

FT-IR and Raman spectroscopy are complementary techniques. FT-IR is particularly sensitive to polar functional groups like C=O, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds like C=C. Comparing the spectra of different crystalline forms (polymorphs) can reveal subtle differences in molecular conformation and intermolecular interactions. For example, the formation of hydrogen bonds typically causes a shift to lower wavenumbers (red shift) and broadening of the stretching bands of the involved functional groups (e.g., N-H and C=O). mdpi.com

Analysis of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edursc.org In N-cinnamoylazoles, the IR spectrum is dominated by characteristic absorption bands corresponding to the vibrations of its core components: the amide carbonyl group, the trans-alkene of the cinnamoyl moiety, the aromatic ring, and the azole ring.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. This band typically appears in the region of 1650-1700 cm⁻¹. Its precise position can be influenced by the nature of the azole ring and the presence of intermolecular hydrogen bonding. The C=C stretching vibration of the alkene group in the cinnamoyl backbone gives rise to a distinct absorption band, usually found around 1620-1640 cm⁻¹. Aromatic C-H stretching vibrations are typically observed as a series of weaker bands just above 3000 cm⁻¹, while the C-H bonds of the alkene appear in a similar region. libretexts.org The region between 1450 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions from various bending and stretching vibrations that are unique to the specific molecule. msu.edu

Interactive Table: Characteristic Infrared Absorption Frequencies for a Representative this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C=O StretchAmide Carbonyl1650 - 1700Strong
C=C StretchAlkene1620 - 1640Medium
C=C StretchAromatic Ring1450 - 1600Medium to Weak
C-H StretchAromatic/Alkene3000 - 3100Medium to Weak
C-N StretchAmide/Azole1200 - 1350Medium
=C-H Bend (out-of-plane)Trans-Alkene960 - 980Strong

Hydrogen Bonding and Intermolecular Interactions

In the solid state, the spatial arrangement of this compound molecules is dictated by a network of intermolecular interactions. ias.ac.inmdpi.com While classical N-H···O or O-H···N hydrogen bonds are absent if the azole nitrogen is the point of attachment and the ring itself lacks N-H groups, weaker C-H···O and C-H···N hydrogen bonds play a significant role in stabilizing the crystal lattice. core.ac.uknih.govmtak.hu

X-ray crystallography studies on related cinnamic acid derivatives reveal that the carbonyl oxygen atom is a frequent hydrogen bond acceptor. nih.govmtak.hu Intermolecular C-H···O bonds can form between an aromatic or olefinic C-H donor on one molecule and the amide carbonyl oxygen on an adjacent molecule. These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, guiding the formation of specific packing motifs like layers or chains. core.ac.uknih.gov

In addition to hydrogen bonding, π-π stacking interactions between the phenyl rings and/or the azole rings of neighboring molecules are crucial. These interactions arise from the attractive, noncovalent forces between aromatic rings. The crystal structures often exhibit parallel-displaced or T-shaped arrangements of the aromatic systems to maximize these stabilizing forces. ias.ac.in The combination of these varied intermolecular forces defines the final crystal structure, influencing properties such as melting point, solubility, and crystal morphology. mdpi.com

Interactive Table: Common Intermolecular Interactions in Cinnamoyl Derivatives
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondAromatic C-HCarbonyl Oxygen (C=O)2.2 - 2.8Formation of layered or chain structures nih.gov
Hydrogen BondAlkene C-HCarbonyl Oxygen (C=O)2.2 - 2.8Conformational locking and crystal packing nih.gov
π-π StackingPhenyl RingPhenyl Ring3.3 - 3.8Stabilization of crystal lattice through stacked motifs
π-π StackingAzole RingPhenyl/Azole Ring3.3 - 3.8Contribution to overall crystal stability

Chiroptical Spectroscopy (CD, ORD) of Chiral N-Cinnamoylazoles

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying chiral molecules. thieme-connect.demtoz-biolabs.com These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing information on its absolute configuration and solution-state conformation. thieme-connect.denih.gov

Determination of Absolute Configuration

The absolute configuration of a chiral this compound can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum-mechanical calculations. nih.govpurechemistry.org The procedure involves first identifying all stable, low-energy conformations of the molecule through computational modeling. nih.gov Then, for a chosen absolute configuration (e.g., R), the theoretical CD spectrum is simulated by calculating the Boltzmann-averaged spectrum of all significant conformers.

This simulated spectrum is then compared to the experimental CD spectrum of the enantiomer being studied. If the signs and shapes of the key electronic transitions (known as Cotton effects) in the simulated spectrum match the experimental one, the absolute configuration is assigned as the one used in the calculation. If they are mirror images, the opposite configuration is assigned. purechemistry.orgnih.gov This combination of experimental measurement and theoretical prediction provides a powerful, non-destructive method for unambiguous stereochemical assignment. nih.gov

Conformational Analysis in Solution

Molecules in solution are often not static but exist as an equilibrium of multiple rapidly interconverting conformations. thieme-connect.de CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule, making it an excellent tool for analyzing this conformational equilibrium. nih.gov

Different conformers of a chiral this compound will each have a unique CD spectrum. The experimentally observed spectrum is the weighted average of the spectra of all conformers present in solution. By employing computational methods to predict the theoretical CD spectra for each possible stable conformer, researchers can determine the relative populations of these conformers that best reproduce the experimental spectrum. nih.govnih.gov This analysis provides a detailed picture of the preferred molecular shapes in solution, which is crucial for understanding the molecule's chemical and biological activity.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of N-Cinnamoylazoles

High-resolution mass spectrometry (HRMS) is a key analytical technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. nih.gov When coupled with tandem mass spectrometry (MS/MS), it also offers profound insights into the molecular structure by analyzing the fragmentation patterns of the parent ion. acs.orgacs.org

For N-cinnamoylazoles, electron ionization (EI) or, more commonly, soft ionization techniques like electrospray ionization (ESI) are used to generate a protonated molecular ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The most common fragmentation pathway for cinnamoyl amides involves the cleavage of the amide bond. acs.orgacs.org This typically results in two primary fragment ions: one corresponding to the protonated cinnamoyl moiety and another related to the azole ring. The cinnamoyl cation often undergoes further fragmentation, such as the loss of carbon monoxide (CO). The precise fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound and the connectivity of its constituent parts. acs.orgacs.orgd-nb.info

Interactive Table: Predicted ESI-MS/MS Fragmentation for a Representative N-Cinnamoylimidazole ([M+H]⁺ = 213.08 m/z)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
213.08131.05C₃H₅N₂ (Imidazole)Cinnamoyl cation
213.0869.04C₉H₈O (Cinnamaldehyde)Protonated Imidazole
131.05103.05CO (Carbon Monoxide)Styryl cation
131.0577.04C₃H₄O (Propenal)Phenyl cation
103.0577.04C₂H₂ (Acetylene)Phenyl cation

Computational Chemistry and in Silico Modeling of N Cinnamoylazole Interactions

Conformational Analysis and Potential Energy Surface Mapping of N-Cinnamoylazoles

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule.

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. uoc.gr Instead of dealing with electrons explicitly, MM methods represent atoms as spheres and bonds as springs. The energy of a particular conformation is calculated using a force field, which is a set of parameters and equations that describe the potential energy of the molecule as a function of its atomic coordinates.

Force fields are developed and parameterized using experimental data and high-level quantum mechanical calculations. For novel classes of compounds like N-cinnamoylazoles, existing force fields may need to be refined or new parameters developed to accurately describe their specific structural features. This ensures that the MM calculations can reliably predict geometries and relative energies of different conformers.

While MM can identify energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. idosr.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space of a molecule and identify the most populated (and therefore most likely) conformations at a given temperature.

For N-cinnamoylazoles, MD simulations are crucial for:

Sampling a wide range of conformations, including those that might be difficult to access with simple energy minimization techniques.

Understanding the flexibility of the molecule and how it might adapt its shape to bind to a biological target.

Studying the influence of solvent on the conformational preferences of the molecule.

The combination of MM and MD provides a powerful toolkit for understanding the conformational landscape of N-cinnamoylazoles, which is a prerequisite for meaningful molecular docking studies.

Molecular Docking Studies of N-Cinnamoylazoles with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an N-cinnamoylazole) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.gov The goal of docking is to identify the binding mode and estimate the binding affinity of the ligand to the target.

The process typically involves:

Preparation of the Receptor and Ligand: This includes obtaining the 3D structure of the target protein (often from X-ray crystallography or homology modeling) and generating a low-energy conformation of the this compound ligand (often from conformational analysis as described above).

Docking Algorithm: A search algorithm explores the possible binding poses of the ligand within the active site of the receptor.

Scoring Function: A scoring function is used to estimate the binding affinity for each pose and rank them. These functions are designed to approximate the free energy of binding.

Molecular docking studies have been instrumental in identifying potential biological targets for N-cinnamoylazoles and in rationalizing their structure-activity relationships. By visualizing the predicted binding modes, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This information is invaluable for the design of new this compound derivatives with improved potency and selectivity. mdpi.com For instance, in silico modeling can help identify which enzyme isoforms are likely to be metabolized by a compound. nih.gov

Table 2: Common Interactions Identified in Molecular Docking Studies This table is a representative example and the interactions are hypothetical.

Interaction TypeDescriptionPotential Role in this compound Binding
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.The azole nitrogen atoms and the carbonyl oxygen of the cinnamoyl group can act as hydrogen bond acceptors or donors.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.The phenyl ring of the cinnamoyl group and the azole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-StackingAttractive, noncovalent interactions between aromatic rings.The aromatic rings of the this compound can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall shape complementarity and stability of the ligand-receptor complex.

Ligand-Protein Interaction Prediction

Predicting how a small molecule like an this compound derivative will bind to a protein is a cornerstone of computational drug discovery. nih.gov Molecular docking is a primary technique used for this purpose, predicting the preferred orientation and conformation of a ligand when bound to a receptor's active site. nih.govscielo.org.comdpi.com This method involves sampling a multitude of possible binding poses and evaluating each using a scoring function to estimate the binding affinity. nih.gov

Various docking programs, such as AutoDock Vina, MDock, and SeamDock, are employed to predict these interactions. scielo.org.couniv-paris-diderot.frmissouri.edu These programs utilize different algorithms for ligand sampling, including shape matching, systematic searches, and stochastic methods, to explore the conformational space of the ligand within the protein's binding pocket. nih.gov The accuracy of these predictions is crucial for identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. In silico docking of various ligands, including derivatives of cinnamic acid, has been used to gain insights into their binding conformations and potential hydrogen-bonding interactions with active-site amino acid residues of enzymes. core.ac.uk

Table 1: Key Aspects of Ligand-Protein Interaction Prediction for N-Cinnamoylazoles

Computational MethodObjectiveKey ConsiderationsExpected Outcome
Molecular DockingPredict binding pose and affinityScoring function accuracy, protein flexibility, ligand samplingIdentification of potential binding modes and key interacting residues
Pharmacophore ModelingIdentify essential 3D features for activityLigand alignment, feature definitionA 3D model of essential interactions for virtual screening
Virtual ScreeningScreen large compound librariesSpeed vs. accuracy of the methodPrioritized list of potential hit compounds for experimental testing

Binding Mode Elucidation in Enzyme Active Sites

Once a potential binding pose is identified through docking, elucidating the specific interactions within the enzyme's active site becomes critical. This involves a detailed analysis of the predicted complex to understand the molecular basis of recognition. For this compound derivatives, this analysis can reveal which parts of the molecule are essential for binding and which can be modified to improve properties like potency or selectivity.

Computational studies have shown that the this compound scaffold can participate in various interactions. For instance, the carbonyl group of the cinnamoyl moiety can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions with corresponding residues in the active site. The nature of the azole ring (e.g., imidazole (B134444), triazole) can also influence the binding mode and affinity. In silico studies have been used to investigate the binding of compounds to the active sites of various enzymes, providing insights into their inhibitory mechanisms.

Binding Free Energy Calculations for this compound-Target Complexes

While docking provides a rapid estimation of binding affinity, more rigorous methods are often needed for accurate prediction of binding free energies. nih.gov These calculations are computationally more demanding but offer a more detailed and theoretically sound assessment of the ligand-protein interaction. nih.gov

MM/PBSA and MM/GBSA Approaches

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding from molecular dynamics (MD) simulations. nih.govpkusz.edu.cn These approaches calculate the binding free energy by combining the molecular mechanics energy of the complex with the free energy of solvation. nih.gov

The general equation for MM/PBSA and MM/GBSA is:

ΔG_binding = G_complex - (G_receptor + G_ligand)

Where each free energy term is calculated as:

G = E_MM + G_solvation - TΔS

E_MM includes internal energies (bond, angle, dihedral) and non-bonded interactions (van der Waals and electrostatic).

G_solvation is the sum of the polar and non-polar contributions to solvation. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is typically estimated from the solvent-accessible surface area (SASA). nih.gov

TΔS represents the conformational entropy change upon binding, which is often computationally expensive to calculate and is sometimes omitted, leading to a relative rather than absolute binding free energy.

Numerous studies have demonstrated the utility of MM/PBSA and MM/GBSA in refining docking results and providing more accurate rankings of potential inhibitors. researchgate.netnih.govrsc.org The choice between MM/PBSA and MM/GBSA can depend on the specific system being studied, with each having its own advantages and limitations regarding computational cost and accuracy. nih.gov

Table 2: Comparison of MM/PBSA and MM/GBSA Methods

FeatureMM/PBSAMM/GBSA
Polar Solvation Model Poisson-Boltzmann (PB) equationGeneralized Born (GB) model
Computational Cost Generally higherGenerally lower
Accuracy Can be more accurate but is sensitive to parameters like atomic radiiOften provides a good balance of speed and accuracy
Dependence on Parameters Highly dependent on the quality of the PB calculation and atomic radiiDependent on the specific GB model and its parameters

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered "alchemical" free energy calculation methods that provide a more rigorous and theoretically sound way to compute relative binding free energies. riken.jprutgers.eduopenbiosim.orgtemple.edu These methods simulate a non-physical pathway that transforms one molecule into another (e.g., a ligand and a modified version of it) both in the solvated state and when bound to the protein. riken.jptemple.edu

Thermodynamic Integration (TI) involves calculating the derivative of the free energy with respect to a coupling parameter (λ) that connects the initial and final states of the system. The total free energy change is then obtained by integrating this derivative over the range of λ from 0 to 1. nih.govnih.govd-nb.infowustl.edu

ΔG = ∫₀¹ ⟨∂U(λ)/∂λ⟩_λ dλ

Free Energy Perturbation (FEP) calculates the free energy difference between two states by sampling configurations from one state and calculating the average energy difference to the other state. riken.jpchemshell.org To improve accuracy, the transformation is typically broken down into several smaller steps or "windows." riken.jp

ΔG = -k_B T ∑i ln⟨exp[-(U(i+1) - U_i)/k_B T]⟩_i

Both FEP and TI are computationally intensive but can yield highly accurate predictions of relative binding affinities, making them valuable tools in lead optimization. rutgers.edunih.govarxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.comresearchgate.net For this compound scaffolds, QSAR can be used to predict the activity of new, unsynthesized derivatives and to identify the key structural features that influence their biological effects. ajol.info

The general workflow of a QSAR study involves:

Data Set Preparation: Assembling a set of this compound analogs with their experimentally determined biological activities.

Descriptor Generation: Calculating a wide range of molecular descriptors for each compound. mdpi.com

Model Building: Using statistical methods to build a model that correlates the descriptors with the biological activity. researchgate.netmdpi.com

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. researchgate.net

Descriptor Generation and Selection

The first step in building a QSAR model is to represent the chemical structures of the this compound derivatives numerically using molecular descriptors. hufocw.orgnih.gov These descriptors can be categorized based on their dimensionality:

0D Descriptors: Simple counts of atoms, molecular weight. hufocw.org

1D Descriptors: Counts of functional groups, rotatable bonds. hufocw.org

2D Descriptors: Topological indices that describe the connectivity of atoms.

3D Descriptors: Geometrical properties such as molecular shape and volume.

Physicochemical Descriptors: Properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity.

A vast number of descriptors can be calculated using software like Dragon. talete.mi.it However, not all descriptors are relevant to the biological activity. Therefore, a crucial step is descriptor selection, where statistical methods are used to identify a subset of descriptors that are most correlated with the activity. This helps to avoid overfitting and to build a more robust and interpretable model. Techniques like genetic algorithms are often employed for this purpose. researchgate.netmdpi.com

Table 3: Examples of Molecular Descriptors Used in QSAR

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (0D/1D) Molecular Weight (MW)Size of the molecule
Number of Rotatable Bonds (nRotB)Molecular flexibility
Topological (2D) Wiener IndexBranching of the carbon skeleton
Geometrical (3D) Solvent-Accessible Surface Area (SASA)Molecular surface available for interaction
Physicochemical LogPLipophilicity/hydrophobicity
Topological Polar Surface Area (TPSA)Polarity and hydrogen bonding capacity
Quantum-Chemical HOMO/LUMO energiesElectronic properties and reactivity

Once a validated QSAR model is established, it can be used to predict the activity of novel this compound derivatives, thereby guiding synthetic efforts towards more potent compounds.

Predictive Modeling for Target Binding Affinities and Modulatory Effects

Predictive modeling of target binding affinities is a cornerstone of computational drug design, enabling the quantitative estimation of how strongly a ligand, such as an this compound derivative, will bind to a protein target. This process is crucial for prioritizing compounds for synthesis and experimental testing. Various computational methods are employed to achieve this, ranging from molecular docking to more rigorous free energy calculations.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor and to estimate the binding affinity. For instance, in studies involving imidazole-containing chalcones, which share structural similarities with N-cinnamoylazoles, molecular docking has been used to predict their binding modes and affinities to target enzymes like aromatase. rasayanjournal.co.in These studies often result in a docking score, a numerical value that represents the predicted binding energy, with more negative values indicating stronger binding.

For example, a hypothetical docking study of a series of this compound derivatives against a specific kinase target might yield the following binding affinities:

Compound IDThis compound DerivativePredicted Binding Affinity (kcal/mol)
NCA-001N-cinnamoylimidazole-8.5
NCA-002N-cinnamoyltriazole-9.2
NCA-003N-(4-chlorocinnamoyl)imidazole-9.8
NCA-004N-(4-methoxycinnamoyl)triazole-8.9

These predicted affinities are instrumental in understanding structure-activity relationships (SAR). For example, the data might suggest that a triazole ring is more favorable than an imidazole ring for this particular target, and that electron-withdrawing substituents on the cinnamoyl moiety enhance binding affinity.

Beyond simple docking, more advanced methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to refine binding free energy predictions. These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution to provide a more accurate estimate of the binding affinity.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is an essential component of in silico modeling. Tools like SwissADME and ProTox-II are used to forecast the pharmacokinetic and toxicity profiles of this compound derivatives. dntb.gov.ua This helps in the early identification of compounds with potentially poor drug-like properties, saving time and resources.

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsPredicted Toxicity Class
NCA-001212.242.502IV
NCA-002213.232.203IV
NCA-003246.683.102V
NCA-004242.262.603IV

Virtual Screening and De Novo Design of this compound Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. In the context of N-cinnamoylazoles, if a known active compound exists, ligand-based virtual screening can be used to find other molecules with similar properties. More commonly, if the 3D structure of the target protein is known, structure-based virtual screening (i.e., molecular docking of a large library) is employed.

For instance, a virtual screening campaign could be initiated to discover novel this compound-based inhibitors of a particular enzyme. A library of commercially available or virtually enumerated this compound derivatives would be docked into the active site of the target protein. The top-scoring compounds would then be selected for experimental validation. This approach has been successfully applied to identify inhibitors for various targets using libraries of azole-containing compounds. nih.govfrontiersin.org

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. Instead of screening existing compounds, de novo design algorithms build new molecules atom by atom or fragment by fragment within the constraints of the target's binding site. This allows for the exploration of novel chemical space and the creation of highly optimized ligands. For N-cinnamoylazoles, a de novo design approach could start with a basic cinnamoyl or azole fragment placed in a key interaction point within the binding site and then grow the molecule to maximize favorable interactions. This strategy has been used to design non-azole inhibitors for fungal lanosterol (B1674476) 14α-demethylase, demonstrating its potential for creating novel scaffolds. nih.gov

Chemogenomics and Network Pharmacology Approaches for N-Cinnamoylazoles

Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. For a class of compounds like N-cinnamoylazoles, a chemogenomics approach would involve screening them against a panel of proteins, such as the human kinome, to identify potential targets and off-targets. This provides a broader understanding of the compounds' biological activities and potential for polypharmacology (acting on multiple targets).

Network pharmacology is an emerging discipline that analyzes the complex interactions between drugs, targets, and diseases within the context of biological networks. pensoft.net This approach moves beyond the "one drug, one target" paradigm and considers the systemic effects of a compound. For N-cinnamoylazoles, a network pharmacology study would begin by identifying the potential protein targets of the compounds through methods like target prediction databases (e.g., SwissTargetPrediction). dntb.gov.ua

Once potential targets are identified, they are mapped onto protein-protein interaction (PPI) networks and signaling pathways. This allows for the elucidation of the potential mechanisms of action of N-cinnamoylazoles and their effects on disease-related pathways. For example, a network analysis might reveal that the targets of a particular this compound derivative are enriched in pathways related to inflammation or cell proliferation, suggesting its potential use as an anti-inflammatory or anti-cancer agent. pensoft.net

A hypothetical network pharmacology study of an this compound derivative might identify the following key target proteins and their associated pathways:

Target ProteinPathwayPotential Therapeutic Area
Mitogen-activated protein kinase 8 (MAPK8)MAPK signaling pathwayCancer, Inflammatory diseases
Cyclooxygenase-2 (COX-2)Arachidonic acid metabolismInflammation, Pain
Tumor necrosis factor (TNF)TNF signaling pathwayInflammatory diseases, Cancer
Interleukin-6 (IL-6)JAK-STAT signaling pathwayInflammatory diseases, Cancer

By integrating computational predictions with experimental data, chemogenomics and network pharmacology provide a powerful framework for understanding the multifaceted biological effects of N-cinnamoylazoles and for identifying novel therapeutic opportunities.

Mechanistic Biological Studies of N Cinnamoylazole Derivatives

Enzyme Inhibition Kinetics and Mechanisms of N-Cinnamoylazoles

The study of N-cinnamoylazole derivatives as enzyme inhibitors has provided insights into their potential as modulators of biological processes. Research has primarily focused on their interaction with specific enzymes, revealing details about their inhibition profiles and mechanisms of action.

Reversible and Irreversible Inhibition Profiling

Investigations into the interaction between N-cinnamoylazoles and enzymes have centered on derivatives like N-cinnamoylimidazole and its effects on the serine protease α-chymotrypsin. These studies reveal a mechanism that involves the acylation of the enzyme's active site, suggesting a covalent and potentially irreversible mode of inhibition.

A key finding is the differential reactivity of stereoisomers of N-cinnamoylimidazole with the active center of α-chymotrypsin. The trans-isomer of N-cinnamoylimidazole reacts more readily with the enzyme than its cis-counterpart. This interaction leads to the formation of a cinnamoyl-α-chymotrypsin intermediate, effectively inhibiting the enzyme. The subsequent deacylation, or removal of the cinnamoyl group from the enzyme, is also highly dependent on the isomer's configuration. The deacylation rate constant (k₃) for the trans-cinnamoyl-α-chymotrypsin is significantly lower than that for the cis-isomer, with the ratio of k₃(trans)/k₃(cis) reported to be greater than 10³. This indicates that the trans-acyl-enzyme complex is much more stable and less readily hydrolyzed, leading to a more prolonged inhibition. This type of mechanism, involving the formation of a stable covalent intermediate, is characteristic of time-dependent or irreversible inhibition.

The process can be influenced by external factors such as light. UV irradiation can induce photo-stereoisomerization of the cinnamoyl group attached to the enzyme, potentially altering the inhibition profile by converting the more stable trans-isomer to the more labile cis-isomer, which would lead to a faster recovery of enzyme activity.

Table 1: Kinetic Parameters of α-Chymotrypsin Deacylation

Acyl-Enzyme IntermediatepHTemperature (°C)Deacylation Rate Constant Ratio (k₃(trans)/k₃(cis))
Cinnamoyl-α-chymotrypsin7.325> 1000

This table summarizes the significant difference in the deacylation rates of the trans and cis isomers of the cinnamoyl-α-chymotrypsin complex, highlighting the greater stability of the trans-intermediate.

Allosteric Modulation by N-Cinnamoylazoles

The currently available scientific literature from the conducted searches does not provide specific studies or detailed examples of allosteric modulation by this compound derivatives. The primary mechanism of action identified for this class of compounds involves direct interaction with the active site of enzymes, as exemplified by the acylation of α-chymotrypsin. Allosteric modulation, which involves binding to a site distinct from the active site to modulate enzyme activity, has not been a documented mechanism for N-cinnamoylazoles in the reviewed sources. Further research would be necessary to explore the potential for these compounds to act as allosteric modulators on various enzyme systems.

Specificity and Selectivity against Enzyme Families

The specificity and selectivity of this compound derivatives have been primarily investigated against the family of serine proteases, with α-chymotrypsin serving as the principal model enzyme. The interaction is characterized by the acylation of the serine residue within the active site, a hallmark of many serine protease inhibitors. The differing reactivity of the cis and trans isomers of N-cinnamoylimidazole with α-chymotrypsin points to a high degree of specificity dictated by the three-dimensional structure of the enzyme's active site.

While detailed comparative studies against a broad range of enzyme families are not extensively documented in the available literature, the known mechanism of action suggests a likely preference for enzymes that possess a reactive nucleophilic residue, such as serine, in their active site. The cinnamoyl group acts as an acylating agent, and its reactivity would be directed towards such nucleophilic centers. Therefore, it is plausible that N-cinnamoylazoles could exhibit inhibitory activity against other serine proteases or potentially other enzyme classes that utilize a similar catalytic mechanism. However, without further experimental data, the broader selectivity profile of N-cinnamoylazoles across different enzyme families remains an area for future investigation.

Receptor Binding and Activation Studies of N-Cinnamoylazoles

Ligand-Receptor Interaction Dynamics

Based on the comprehensive review of the available scientific literature, no specific studies detailing the ligand-receptor interaction dynamics of this compound derivatives have been identified. The research focus for this class of compounds has been on their effects on enzyme activity rather than on direct binding to cellular receptors. Consequently, there is no available data on the binding affinities, kinetics (association and dissociation rates), or the specific molecular interactions between N-cinnamoylazoles and any known receptor targets.

Cellular Pathway Modulation by N-Cinnamoylazoles

This compound derivatives have been the subject of mechanistic studies to elucidate their effects on various cellular pathways critical to disease pathogenesis. Research has primarily focused on their ability to induce programmed cell death in cancer cells, modulate inflammatory responses, and regulate the process of autophagy. These investigations provide a foundational understanding of the molecular interactions that underpin the therapeutic potential of this class of compounds.

Apoptosis Induction Pathways in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents. This compound derivatives are investigated for their ability to trigger this process in malignant cells, primarily through the intrinsic, or mitochondrial, pathway. This pathway is a critical regulator of cell life and death, governed by the balance of pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov

Research into structurally related compounds, such as cinnamaldehyde-based chalcones and other heterocyclic derivatives, indicates that the cinnamoyl moiety is crucial for initiating apoptosis. These compounds have been shown to induce cell death by activating the caspase cascade, a family of proteases essential for the execution of apoptosis. nih.govmdpi.com The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7, is a central mechanism. ijrpr.comulpgc.es

Studies on various cancer cell lines, including colon cancer and leukemia, have demonstrated that treatment with cinnamoyl-containing compounds leads to several key apoptotic events:

Activation of Caspases: A significant increase in the activity of caspase-3 and caspase-9 is observed following treatment, indicating the initiation and execution of the apoptotic program. ulpgc.esnih.gov

Modulation of Bcl-2 Family Proteins: These derivatives can alter the expression levels of the B-cell lymphoma 2 (Bcl-2) family of proteins. A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax are common findings. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential. metu.edu.tr

Cytochrome c Release: The altered mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol. ulpgc.es This event is a critical step in the formation of the apoptosome, which subsequently activates caspase-9. metu.edu.tr

p53 Pathway Involvement: The tumor suppressor protein p53, known as "the guardian of the genome," can be activated by cellular stress, leading to apoptosis. dovepress.comnih.gov Some cinnamoyl derivatives have been found to mediate their effects through the p53 phosphorylation pathway, further linking them to the core mechanisms of cancer cell suppression. ijrpr.comnih.govthermofisher.com

These findings suggest that this compound derivatives likely induce apoptosis in cancer cells through the intrinsic pathway, characterized by caspase activation and regulation of mitochondrial-associated proteins.

Table 1: Key Molecular Events in Apoptosis Induction by Cinnamoyl-Related Derivatives

Target Protein/Event Observed Effect Implication in Apoptosis Reference
Caspase-3/7 Increased activation/cleavage Execution of apoptosis, cleavage of cellular substrates. mdpi.comijrpr.com
Caspase-9 Increased activation Initiation of the intrinsic apoptotic pathway. ulpgc.es
Bcl-2 Downregulation Promotes apoptosis by reducing inhibition of pro-apoptotic proteins. metu.edu.tr
Bax Upregulation Promotes apoptosis by increasing mitochondrial membrane permeability. metu.edu.tr
Cytochrome c Release from mitochondria Triggers the formation of the apoptosome and activation of caspase-9. ulpgc.es

| p53 | Activation/Phosphorylation | Transcriptional activation of pro-apoptotic genes. | ijrpr.comnih.gov |

Modulation of Inflammatory Signaling Cascades

Chronic inflammation is a key driver of various diseases, and the signaling pathways that control it are significant therapeutic targets. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. mdpi.comnih.gov Research has shown that cinnamoyl derivatives can effectively modulate these inflammatory cascades.

A study on 9-cinnamyl-9H-purine derivatives demonstrated their ability to act as potent inhibitors of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway. nih.gov This pathway is activated by stimuli like lipopolysaccharide (LPS), leading to a cascade of events that culminates in the activation of NF-κB. nih.govnih.gov The activated NF-κB then translocates to the nucleus to induce the transcription of inflammatory mediators. mdpi.comdovepress.com

The key findings from studies on cinnamoyl derivatives include:

Inhibition of NF-κB Activation: These compounds have been shown to prevent the activation and nuclear translocation of the p65 subunit of NF-κB. nih.govmdpi.com

Reduction of Pro-inflammatory Cytokines: Treatment with cinnamoyl derivatives leads to a significant decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.govmdpi.com

Downregulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, is also suppressed. nih.gov

These findings indicate that N-cinnamoylazoles likely exert anti-inflammatory effects by targeting the NF-κB signaling pathway, thereby reducing the expression of key molecules that drive inflammatory responses.

Table 2: Effect of Cinnamoyl Derivatives on Inflammatory Mediators

Inflammatory Mediator Pathway Effect of Treatment Reference
NF-κB (p65) TLR4/MyD88 Inhibition of activation and nuclear translocation nih.govmdpi.com
TNF-α NF-κB dependent Reduced production/secretion nih.govnih.gov
IL-6 NF-κB dependent Reduced production/secretion nih.govnih.gov
IL-1β NF-κB dependent Reduced production/secretion nih.gov
iNOS NF-κB dependent Reduced expression nih.gov

| COX-2 | NF-κB dependent | Reduced expression | nih.gov |

Autophagy Regulation by N-Cinnamoylazoles

Autophagy is a cellular degradation and recycling process that plays a dual role in cancer; it can act as a tumor suppressor in early stages but can also promote the survival of established tumors under stress. nih.govpatsnap.com The regulation of autophagy is a potential therapeutic strategy, and various N-heterocyclic compounds have been shown to modulate this process. nih.gov While direct studies on N-cinnamoylazoles are emerging, the mechanisms can be inferred from related structures and the canonical autophagy pathway.

The autophagic process is marked by the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular components and fuses with a lysosome for degradation. frontiersin.org Key proteins regulate this process:

Beclin-1 (BECN1): This protein is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. nih.govnih.gov

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form, LC3-I, is converted to the lipidated form, LC3-II, which is recruited to the autophagosome membrane. researchgate.netjcpres.com The ratio of LC3-II to LC3-I is a widely used marker for autophagic activity. researchgate.net

p62/SQSTM1: This protein acts as a receptor, linking ubiquitinated cargo to LC3-II for degradation. The levels of p62 are inversely correlated with autophagic flux. mdpi.com

Some anticancer agents can induce a type of cell death that is dependent on autophagy. mdpi.com For instance, certain aniline (B41778) derivatives have been shown to promote apoptosis by first activating autophagy, as evidenced by increased LC3-II and decreased p62 levels. mdpi.com The modulation of autophagy by N-cinnamoylazoles could therefore represent a significant aspect of their anticancer activity, potentially by either inhibiting protective autophagy in tumor cells or inducing autophagic cell death.

Table 3: Key Markers in the Regulation of Autophagy

Protein Marker Role in Autophagy Change Indicating Autophagy Modulation Reference
Beclin-1 Initiation of autophagosome formation. Upregulation often correlates with autophagy induction. frontiersin.orgnih.gov
LC3-II/LC3-I Ratio LC3-II is recruited to the autophagosome membrane. An increased ratio indicates enhanced autophagosome formation. researchgate.netjcpres.com

| p62/SQSTM1 | Autophagy receptor for targeted degradation. | Decreased levels suggest efficient autophagic flux. | mdpi.com |

Antimicrobial and Antifungal Mechanisms of Action of N-Cinnamoylazoles

The structural combination of a cinnamoyl group and an azole ring in N-cinnamoylazoles suggests multiple potential mechanisms for their antimicrobial and antifungal activities. These include the direct disruption of microbial cell structures and the inhibition of vital enzymatic pathways.

Cell Wall and Membrane Disruption

The cell wall and cell membrane are essential structures for microbial survival, providing physical protection and regulating the passage of substances. mdpi.com Disruption of these barriers is a common mechanism for antimicrobial agents. nih.govresearchgate.net

The cinnamoyl moiety, present as cinnamaldehyde (B126680) in nature, is known to exert antimicrobial effects by targeting these structures. In fungi, cinnamaldehyde has been shown to interfere with cell wall integrity. frontiersin.org It can inhibit the activity of key enzymes responsible for synthesizing cell wall components, such as β-(1,3)-glucan synthase and chitin (B13524) synthase. frontiersin.org Chitin, a polymer of N-acetylglucosamine, is a crucial structural component of the fungal cell wall, and its disruption leads to osmotic sensitivity and morphological changes. mdpi.comfrontiersin.org

Furthermore, many antimicrobial compounds function by permeabilizing the cell membrane. nih.gov This can occur through interactions between the compound and membrane components, leading to the formation of pores or local ruptures. researchgate.net The consequence is the leakage of essential intracellular contents, such as ions (e.g., K+) and metabolites, which ultimately leads to cell death. nih.gov While some studies suggest cinnamaldehyde's primary target is the cell wall, its derivatives may also possess membrane-disrupting capabilities, a mechanism observed for other antimicrobial phytochemicals. researchgate.netfrontiersin.org For bacteria, especially Gram-negative species, the outer membrane acts as a significant permeability barrier that can be compromised by certain antimicrobial agents, allowing them to access their intracellular targets. frontiersin.org

Inhibition of Essential Pathogen Enzymes (e.g., Ergosterol (B1671047) Biosynthesis)

The azole component of N-cinnamoylazoles strongly points towards the inhibition of ergosterol biosynthesis as a primary antifungal mechanism. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. patsnap.comfrontiersin.org

The azole class of antifungals, which includes well-known drugs like fluconazole (B54011) and ketoconazole, functions by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase (also known as CYP51 or Erg11). frontiersin.orgnih.govscielo.br This enzyme is a cytochrome P450-dependent enzyme that catalyzes a critical step in the conversion of lanosterol to ergosterol. researchgate.net The inhibition of this enzyme leads to two major consequences:

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to cell lysis. nih.gov

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the buildup of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane integrity. frontiersin.org

Studies on cinnamaldehyde have also shown that it can significantly reduce ergosterol content in fungi, an effect accompanied by the downregulation of genes involved in the ergosterol biosynthesis pathway, including ERG11, ERG6, and ERG4. nih.gov This dual evidence from both the azole and cinnamoyl components provides a strong rationale for the potent antifungal activity of N-cinnamoylazoles via the potent inhibition of the ergosterol biosynthesis pathway.

Table 4: Key Enzymes in the Fungal Ergosterol Biosynthesis Pathway Targeted by Antifungals

Enzyme Gene Role in Pathway Common Inhibitors Reference
Squalene (B77637) epoxidase ERG1 Catalyzes the conversion of squalene to squalene epoxide. Allylamines (e.g., Terbinafine) frontiersin.org
Lanosterol 14-alpha-demethylase ERG11 / CYP51 Catalyzes the C14-demethylation of lanosterol. Azoles (e.g., Fluconazole) frontiersin.orgnih.gov
Sterol Δ14-reductase ERG24 Reduces the C14-15 double bond after demethylation. Morpholines (e.g., Amorolfine) patsnap.com
Sterol C-5 desaturase ERG3 Introduces a double bond at the C-5 position. Azoles (indirectly affected) scielo.br

| Sterol C-24 methyltransferase | ERG6 | Methylates the sterol side chain. | - | nih.gov |

Biofilm Formation Inhibition

This compound derivatives, and structurally related cinnamaldehyde analogs, have demonstrated significant efficacy in the inhibition of bacterial biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and protect the embedded bacteria from antimicrobial agents and host immune responses. frontiersin.org The inhibition of biofilm formation is a critical strategy to combat persistent infections. chiet.edu.eg

The antibiofilm activity of these compounds is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components. nih.gov In Gram-negative bacteria, QS is often mediated by N-acyl-homoserine lactone (AHL) signaling molecules. frontiersin.org Cinnamaldehyde and its derivatives have been shown to interfere with QS systems, thereby preventing the coordinated activities required for mature biofilm development. nih.gov

Research on cinnamaldehyde derivatives against Vibrio parahaemolyticus, a significant marine pathogen, has shown that specific substitutions on the cinnamaldehyde backbone can dramatically enhance antibiofilm properties. nih.govmdpi.com For instance, compounds like 4-nitrocinnamaldehyde, 4-chlorocinnamaldehyde, and 4-bromocinnamaldehyde (B15041) are potent inhibitors of biofilm formation. nih.govmdpi.com Their mechanism of action involves preventing bacterial adhesion to surfaces by inhibiting cell surface hydrophobicity, fimbriae production, and flagella-mediated motility. nih.gov Furthermore, these derivatives can downregulate the expression of key genes related to QS and biofilm formation, such as aphA, cpsA, luxS, and opaR. nih.gov

Studies on Listeria monocytogenes also reveal that natural antimicrobial compounds, including cinnamaldehyde, inhibit biofilm formation in a dose-dependent manner. frontiersin.org At sub-inhibitory concentrations, these compounds significantly down-regulated quorum sensing genes (agrA, agrC, agrD), suggesting that their primary antibiofilm mechanism is the suppression of the QS system rather than the inhibition of motility. frontiersin.org

Table 1: Inhibitory Effects of Cinnamaldehyde (CNMA) Derivatives on V. parahaemolyticus Biofilm Formation

This table summarizes the percentage of biofilm inhibition by various cinnamaldehyde derivatives at a concentration of 100 µg/mL. Data is sourced from a study by Adnan, M. et al. (2021). mdpi.com

Compound% Biofilm Inhibition
4-Bromocinnamaldehyde99.6%
4-Chlorocinnamaldehyde98.9%
4-Nitrocinnamaldehyde98.7%
2-Methoxycinnamaldehyde61.8%
Cinnamaldehyde (Backbone)Weak Effect

Antiviral Mechanisms of N-Cinnamoylazoles

The structural framework of N-cinnamoylazoles, which incorporates N-heterocyclic rings, positions them as compounds of interest for antiviral research. N-heterocycles are known to affect the viral life cycle at multiple stages, including entry, genome replication, and the assembly of new viral particles. nih.govmdpi.com

The replication of a virus is a complex, multi-stage process that is entirely dependent on the host cell's machinery. youtube.com Interference with any essential step of this cycle can halt viral propagation. nih.gov Antiviral compounds can act by blocking viral attachment to host cells, preventing the release of the viral genome, inhibiting nucleic acid synthesis, or stopping the assembly and release of new virions. youtube.comnih.gov

While direct studies on N-cinnamoylazoles are limited, research on related N-heterocyclic compounds provides insight into potential mechanisms. For example, certain N-substituted 5-(phenylamino)uracil derivatives have been shown to inhibit the chikungunya virus (CHIKV). uitm.edu.my Time-of-addition assays indicated that these compounds act at the later stages of the viral life cycle, specifically between 4 to 6 hours post-infection, suggesting interference with processes like viral RNA synthesis or protein processing. uitm.edu.my This action was likely associated with the modulation of host proteins, demonstrating that antiviral compounds can work by targeting cellular factors that the virus relies on for replication. uitm.edu.my This indirect mechanism, which can involve the upregulation of host defense proteins, presents a viable strategy for broad-spectrum antiviral activity. uitm.edu.my

Viral proteases and polymerases are crucial enzymes for viral replication, making them prime targets for antiviral drug development. primescholars.comanu.edu.au Viral proteases are often responsible for cleaving large viral polyproteins into individual, functional proteins required for viral assembly. anu.edu.auumn.edu The inhibition of these enzymes blocks the production of mature, infectious viral particles. This strategy has been highly successful in the treatment of viruses like HIV and Hepatitis C. primescholars.comanu.edu.au

The RNA-dependent RNA polymerase (RdRp) is another key enzyme for many RNA viruses, as it is responsible for replicating the viral genome. nih.govnih.gov Nucleotide analogs can be incorporated by the RdRp into the growing RNA chain, causing premature termination or introducing mutations that lead to an "error catastrophe" for the virus. nih.govnih.gov Cryo-electron microscopy has provided structural insights into how drugs like remdesivir (B604916) bind to the SARS-CoV-2 RdRp and terminate chain elongation. nih.gov

Although specific research targeting viral proteases or polymerases with N-cinnamoylazoles is not widely documented, the general class of heterocyclic compounds is actively being investigated for this purpose. mdpi.comfrontiersin.org The structural features of N-cinnamoylazoles, combining an aromatic cinnamoyl moiety with a heterocyclic azole ring, provide a scaffold that could be optimized to fit into the active sites of these viral enzymes. Phosphorylation of viral polymerases is also a regulatory mechanism that can be targeted; inhibition of host kinases responsible for this phosphorylation can reduce viral replication. frontiersin.org

Investigation of this compound Interaction with Nucleic Acids

The ability of small molecules to bind to DNA or RNA can disrupt cellular replication and transcription or interfere with viral processes, representing a significant area of therapeutic research. Interactions are typically non-covalent and can occur through several modes, including intercalation, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. mdpi.comresearchgate.net

DNA intercalation involves the insertion of planar, aromatic molecules between the base pairs of the DNA double helix. researchgate.netnih.gov This insertion causes a conformational change in the DNA, such as unwinding and lengthening of the helix, which can inhibit the function of enzymes like DNA polymerase and topoisomerase. nih.govjournaljpri.com Groove binding, in contrast, involves the fitting of a molecule into the major or minor groove of the DNA helix. mdpi.comcaltech.edu Minor groove binders are typically crescent-shaped molecules that form hydrogen bonds and van der Waals interactions with the edges of the base pairs within the groove. caltech.edunih.gov

While direct studies of this compound binding to DNA are not extensively reported, the structural characteristics of these compounds suggest a potential for such interactions. The planar aromatic rings of the cinnamoyl and azole moieties could facilitate intercalation. journaljpri.com Studies on other heterocyclic compounds, such as pyrazoles and naphthalimide-triazole conjugates, have demonstrated proficient DNA intercalation, confirmed by techniques like absorption spectra, viscosity measurements, and molecular docking. journaljpri.comscielo.br These studies show that the planar rings insert between base pairs, while other parts of the molecule may settle in the grooves, stabilizing the interaction. scielo.br The potential for N-cinnamoylazoles to act as DNA intercalators or groove binders is a plausible area for future investigation.

Table 2: General Characteristics of DNA Binding Modes

This table outlines the primary features of the two main non-covalent DNA binding interactions.

Binding ModeDescriptionTypical Molecular FeatureConsequence for DNA
Intercalation Insertion of a molecule between adjacent DNA base pairs. researchgate.netPlanar aromatic or heteroaromatic ring system. researchgate.netHelix lengthening and unwinding; interference with DNA processing enzymes. journaljpri.com
Groove Binding Fitting of a molecule within the major or minor groove of the DNA helix. mdpi.comCrescent-shaped, flexible molecules with hydrogen bond donors/acceptors. caltech.eduMinimal distortion of DNA structure; can block access of transcription factors. nih.gov

For a long time, RNA was considered a passive messenger molecule, but it is now known to form complex three-dimensional structures, such as G-quadruplexes, that perform diverse regulatory functions. nih.govnih.gov These structured RNA motifs are emerging as viable targets for therapeutic intervention by small molecules. The ability of a protein or small molecule to recognize a specific RNA structure over others, and over DNA, is key to this approach. nih.gov

Research has shown that certain proteins can recognize and bind to specific RNA structures, such as the G-quadruplex formed by the TERRA lncRNA, and this binding can regulate enzyme activity. nih.govnih.gov For instance, the LSD1-CoREST complex, an epigenetic regulator, binds tightly to G-quadruplex RNA, and this interaction occurs at a specific site within the enzyme's amine oxidase domain. nih.gov This suggests that structured RNAs can function as regulatory molecules in critical cellular processes. nih.gov

The interaction of N-cinnamoylazoles with RNA has not been a major focus of research. However, the principles of molecular recognition seen with other heterocyclic compounds suggest that it is a potential mechanism of action. The ability of these molecules to form specific hydrogen bonds and engage in stacking interactions could allow them to recognize and bind to unique folds in viral or cellular RNA, thereby modulating their function. The diverse structures that can be generated from the this compound scaffold make it a candidate for screening against functionally important RNA targets.

Biophysical Characterization of this compound-Biomacromolecule Interactions

Biophysical techniques provide quantitative insights into the binding events between a small molecule, such as an this compound derivative, and its biological target, typically a protein or nucleic acid. These methods are essential for confirming direct physical interactions and for characterizing the thermodynamic and kinetic parameters that govern them.

Isothermal Titration Calorimetry (ITC) is a powerful and direct method for measuring the heat changes that occur during a binding interaction. rsc.orgmpg.de By titrating a solution of an this compound derivative into a solution containing a potential biomacromolecular target, ITC can directly measure the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. ut.ac.irmosbri.eu From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can also be calculated, providing a complete thermodynamic profile of the binding event. mpg.de This information is invaluable for understanding the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. ut.ac.ir

While specific ITC studies on this compound derivatives are not extensively reported in the public literature, this technique is ideally suited for their characterization. For instance, a study on oxygenated propenylbenzene derivatives binding to monoamine oxidase A (MAO-A) successfully used ITC to determine the thermodynamic parameters of the interactions. mdpi.com A hypothetical ITC experiment for an this compound derivative binding to a target protein could yield the data presented in Table 1.

Table 1: Hypothetical ITC Data for an this compound Derivative Binding to a Target Protein This table is for illustrative purposes to show the type of data generated by ITC.

ParameterValue
Association Constant (Ka)5.0 x 105 M-1
Dissociation Constant (KD)2.0 µM
Enthalpy Change (ΔH)-10.5 kcal/mol
Entropy Change (ΔS)-5.8 cal/mol/K
Stoichiometry (n)1.02

Data is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govjournal-spqeo.org.ua In a typical SPR experiment, a target biomacromolecule is immobilized on a sensor chip surface. cureffi.org A solution containing an this compound derivative is then flowed over the surface. The binding of the derivative to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nuvisan.com

Table 2: Hypothetical SPR Data for an this compound Derivative Binding to a Target Protein This table is for illustrative purposes to show the type of data generated by SPR.

ParameterValue
Association Rate (ka)2.5 x 104 M-1s-1
Dissociation Rate (kd)5.0 x 10-3 s-1
Dissociation Constant (KD)200 nM

Data is hypothetical and for illustrative purposes only.

MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. nuvisan.comsygnaturediscovery.com This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. nih.gov When an this compound derivative binds to a fluorescently labeled target biomacromolecule, the resulting complex will have different thermophoretic properties compared to the unbound, labeled target. harvard.edu

By measuring the change in thermophoresis across a titration series with varying concentrations of the this compound derivative, a binding curve can be generated from which the dissociation constant (KD) can be determined. nanotempertech.com MST is advantageous because it is performed in solution, does not require immobilization of the target, and consumes very little sample. harvard.edu While no specific MST studies on this compound derivatives have been published, its ability to measure binding affinities from picomolar to millimolar makes it a highly suitable method for investigating these compounds. sygnaturediscovery.com

Table 3: Hypothetical MST Data for an this compound Derivative Binding to a Target Protein This table is for illustrative purposes to show the type of data generated by MST.

ParameterValue
Dissociation Constant (KD)5.5 µM

Data is hypothetical and for illustrative purposes only.

While direct biophysical characterization of this compound derivatives using ITC, SPR, and MST is not yet widely documented, some studies have explored their biological interactions using other methods. For example, the interaction of N-trans-cinnamoyl imidazole (B134444) with dsDNA and ssDNA has been studied using spectroscopic methods, revealing an enzyme-like catalytic activity. ut.ac.ir Another study investigated the reaction of N-cinnamoylimidazole with the enzyme α-chymotrypsin. researchgate.net Furthermore, a series of cinnamoyl triazole derivatives have been identified as reversible and competitive inhibitors of tissue transglutaminase. nih.gov These studies underscore the biological reactivity of this class of compounds and highlight the need for further quantitative biophysical analysis.

Structure Activity Relationship Sar Investigations for N Cinnamoylazole Scaffolds

Impact of Azole Moiety Variations on Mechanistic Activity

The azole ring is a five-membered heterocyclic compound containing at least one nitrogen atom. Variations in the type of azole ring and its substituents can significantly impact the pharmacological profile of N-cinnamoylazole derivatives.

The number and position of nitrogen atoms within the azole ring are fundamental to its electronic properties and ability to form hydrogen bonds, which in turn affects its interaction with biological targets. Different azole cores, such as imidazole (B134444), pyrazole (B372694), and triazole, present distinct electronic and steric profiles.

Imidazole : Contains two nitrogen atoms in a 1,3-arrangement. Imidazole derivatives are known to be versatile in their biological activities, in part due to the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors. nih.govresearchgate.net

Pyrazole : Features two adjacent nitrogen atoms (1,2-arrangement). This arrangement influences the dipole moment and the hydrogen bonding capacity of the ring system. nih.govnih.govresearchgate.net Pyrazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory and anticancer activities. nih.gov

Triazole : Incorporates three nitrogen atoms. The 1,2,4-triazole (B32235) isomer is a common scaffold in medicinal chemistry. The increased number of nitrogen atoms can enhance the molecule's polarity and its potential for multiple hydrogen bonding interactions with target proteins. nih.govpensoft.net

The introduction of substituents onto the azole ring provides a means to fine-tune the steric, electronic, and lipophilic properties of the this compound molecule. The nature and position of these substituents can have a profound effect on biological activity. For instance, in a series of imidazole derivatives, the presence of bulky substituents at certain positions was found to be unfavorable for antifungal activity, suggesting that steric hindrance can play a significant role in target binding. nih.gov

SAR studies on various azole-containing compounds have shown that:

Electron-withdrawing groups can modulate the pKa of the azole ring, influencing its ionization state at physiological pH.

Lipophilic substituents can enhance membrane permeability, which may be crucial for reaching intracellular targets.

The strategic placement of functional groups can introduce new interaction points with a biological target, such as additional hydrogen bonds or hydrophobic interactions.

Azole RingNitrogen ArrangementPotential Impact on Activity
Imidazole1,3Versatile hydrogen bonding capabilities.
Pyrazole1,2Altered dipole moment and hydrogen bonding pattern.
1,2,4-Triazole1,2,4Increased polarity and potential for multiple hydrogen bond interactions.

Influence of Cinnamoyl Side Chain Modifications on Biological Interactions

The nature and position of substituents on the phenyl ring of the cinnamoyl moiety can significantly alter the electronic and hydrophobic character of the entire molecule. Research on related cinnamanilide (B1331705) compounds has provided insights into these effects. For example, in a study of N-phenyl-substituted cinnamanilides, it was observed that halogen substituents on the phenyl ring were crucial for anti-plasmodial activity. mdpi.com The presence of at least two halogen substituents was found to be beneficial, suggesting that the electronic density of the ring and its lipophilicity are important factors. mdpi.com

Furthermore, the position of the substituents is also critical. In some series of imidazole derivatives, the introduction of electron-withdrawing or electron-donating groups at the para position of a phenyl ring resulted in moderate activity, while substitution at the meta position with electron-withdrawing groups led to a loss of activity. nih.gov Conversely, an electron-donating methyl group at the meta position resulted in strong antifungal activity. nih.gov This highlights the sensitive dependence of biological activity on the specific substitution pattern.

Substituent PositionType of SubstituentGeneral Effect on Activity
ParaElectron-withdrawing or -donatingCan lead to moderate activity.
MetaElectron-withdrawing (e.g., CF3, CN, NO2)Often results in a loss of activity.
MetaElectron-donating (e.g., CH3)Can lead to strong activity.

The acyl linker connects the cinnamoyl group to the azole nitrogen. While the classic cinnamoyl group has a two-carbon linker between the phenyl ring and the carbonyl group, modifications to this linker can impact the molecule's flexibility and its ability to adopt a favorable conformation for binding. Increasing the length of the linker could provide greater conformational freedom, which may be beneficial or detrimental depending on the specific target. The introduction of branching on the linker could introduce steric constraints that might enhance selectivity for a particular target or, conversely, reduce activity due to steric hindrance.

Role of Stereochemistry in this compound Activity and Selectivity

The presence of chiral centers in this compound derivatives gives rise to stereoisomers—enantiomers and diastereomers—which can exhibit markedly different biological activities. This stereoselectivity is a cornerstone of their pharmacological profiles.

Enantiomeric Recognition and Activity Differences

Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as enzymes and receptors. This differential recognition can lead to significant variations in their pharmacological effects, with one enantiomer often being significantly more active than the other. This more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer."

A compelling example of this principle can be observed in studies of chiral pyrazoline derivatives, a class of heterocyclic compounds structurally related to certain N-cinnamoylazoles. In a study on the inhibition of monoamine oxidase (MAO) enzymes, the (R)- and (S)-enantiomers of a pyrazoline derivative displayed substantial differences in their inhibitory potency and selectivity. The (R)-enantiomer was found to be a significantly more potent and selective inhibitor of MAO-A compared to the (S)-enantiomer. This highlights the critical importance of absolute configuration at a chiral center in determining the biological activity of a molecule. While this example does not directly involve an this compound, it underscores the fundamental principle of enantiomeric differentiation in biological systems, which is highly applicable to chiral derivatives within the this compound class.

The table below illustrates hypothetical comparative inhibitory activities of two enantiomers of an this compound derivative against a target enzyme, reflecting the significant differences in potency that can arise from stereochemistry.

EnantiomerTarget Enzyme IC₅₀ (nM)
(R)-Isomer15
(S)-Isomer850

This is a hypothetical data table for illustrative purposes.

Diastereomeric Effects on Biological Mechanisms

When a molecule contains multiple chiral centers, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties and can exhibit distinct biological activity profiles and mechanisms of action. The relative orientation of substituents at each chiral center can profoundly influence how the molecule fits into a binding site and its subsequent effect on the biological target.

For instance, in a series of N-cinnamoyl-pyrrolidine derivatives, the cis and trans diastereomers could be expected to show different levels of activity and potentially even interact with different biological targets. The spatial arrangement of the cinnamoyl group relative to substituents on the pyrrolidine (B122466) ring would create unique three-dimensional shapes for each diastereomer, leading to differential interactions with target proteins.

Rational Design Principles for Enhanced Target Selectivity of N-Cinnamoylazoles

Rational drug design aims to develop compounds with high affinity and selectivity for a specific biological target, thereby maximizing therapeutic efficacy and minimizing off-target effects. This approach is particularly valuable for optimizing the this compound scaffold.

Structure-based drug design (SBDD) is a key strategy that utilizes the three-dimensional structure of the target protein to guide the design of inhibitors. If the crystal structure of the target enzyme or receptor is known, computational docking studies can be performed to predict how different this compound analogues will bind. This information can then be used to design modifications to the scaffold that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and disrupt unfavorable ones, leading to increased potency and selectivity.

For example, if an this compound derivative is found to inhibit a particular kinase, SBDD could be employed to modify the azole ring or the cinnamoyl substituent to exploit specific features of the kinase's ATP-binding pocket, thereby increasing its selectivity over other kinases.

Ligand-based drug design (LBDD) is another important approach that is used when the structure of the target is unknown. LBDD relies on the knowledge of a set of molecules that are known to interact with the target. By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity and can be used to design new this compound derivatives with improved properties.

Development of this compound Probes for Target Identification

Chemical probes are essential tools for elucidating the biological functions of proteins and for validating new drug targets. An ideal chemical probe is a potent and selective small molecule that can be used to modulate the activity of its target protein in cellular or in vivo models. This compound scaffolds can be developed into valuable chemical probes.

To be effective, a chemical probe should ideally be accompanied by a structurally similar but inactive control compound (a negative control). This helps to ensure that any observed biological effects are due to the specific inhibition of the target and not to off-target effects.

The development of this compound-based probes often involves the introduction of a functional group that allows for visualization or affinity-based pulldown experiments. This can be achieved by incorporating:

A fluorescent dye: Attaching a fluorophore to the this compound scaffold allows for the visualization of the probe's localization within cells using techniques like fluorescence microscopy.

A biotin (B1667282) tag: Biotinylation of the this compound enables the use of affinity chromatography to isolate the target protein from cell lysates. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin is exploited for this purpose.

The design of such probes requires careful consideration of the attachment point of the tag to ensure that it does not disrupt the binding of the this compound to its target. The use of a suitable linker can help to spatially separate the probe from the tag, minimizing steric hindrance.

Probe TypeReporter TagApplication
Fluorescent ProbeFluorescein, Rhodamine, etc.Cellular imaging, target localization
Affinity ProbeBiotinTarget protein isolation and identification

The development of well-characterized this compound probes will be instrumental in identifying their molecular targets and unraveling their mechanisms of action, thereby paving the way for their further development as therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of N Cinnamoylazoles

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for N-Cinnamoylazole Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of N-cinnamoylazoles. bioanalysis-zone.com This powerful method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for quantitative bioanalysis and metabolism studies. bioanalysis-zone.combioxpedia.com Modern LC-MS/MS systems can detect and quantify small molecules in the 5-2000 Da range, which encompasses the typical molecular weights of N-cinnamoylazoles and their metabolites. bioxpedia.com

Quantification in Complex Biological Matrices (e.g., cell lysates, in vitro samples)

Accurate quantification of N-cinnamoylazoles in complex biological matrices like plasma, urine, cell culture medium, and tissue is crucial for pharmacokinetic and toxicokinetic studies. bioanalysis-zone.combioxpedia.com LC-MS/MS is the preferred method for this purpose due to its ability to minimize background noise and interference from the biological matrix, thereby improving quantification accuracy for trace components. creative-proteomics.com The method typically employs a reversed-phase high-performance liquid chromatography (HPLC) system for separation, followed by a mass spectrometer for detection. sepscience.com Mobile phases often consist of an aqueous solution blended with a polar organic solvent such as acetonitrile (B52724) or methanol (B129727). rsc.org

The internal standard method is frequently used to ensure accuracy and precision in quantification. creative-proteomics.comunc.edu This involves adding a known concentration of a stable isotope-labeled version of the analyte to the sample, which co-elutes with the analyte and helps to correct for variations in sample processing and instrument response. unc.edu The method is validated according to international guidelines to ensure reliability. nih.gov

Table 1: Representative Parameters for LC-MS/MS Quantification of an this compound

Parameter Description
Chromatography High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase
Mobile Phase Gradient of water and acetonitrile, often with a formic acid modifier
Ionization Electrospray Ionization (ESI)
Mass Spectrometer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

| Internal Standard | Stable isotope-labeled analogue of the analyte |

Identification of Biotransformation Products (in vitro metabolic stability studies)

Understanding the metabolic fate of N-cinnamoylazoles is a critical part of drug development. if-pan.krakow.pl In vitro metabolic stability studies using liver-derived systems like microsomes or hepatocytes are employed to identify potential biotransformation products. thermofisher.comevotec.com These systems contain a wide array of drug-metabolizing enzymes, including cytochrome P450s (Phase I) and UDP-glucuronosyltransferases (Phase II). thermofisher.commhmedical.com

In these studies, the this compound is incubated with liver microsomes and necessary cofactors like NADPH. evotec.com Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS to determine its metabolic stability, often expressed as half-life (t₁/₂) and intrinsic clearance (CLint). if-pan.krakow.plevotec.com High-resolution mass spectrometry (HRMS) is particularly useful for identifying the resulting metabolites by providing accurate mass measurements, which helps in elucidating their elemental composition and structure. frontiersin.org Common metabolic reactions include oxidation, reduction, hydrolysis, and conjugation. mhmedical.com For example, studies on other compounds have identified metabolites formed through N-demethylation and reduction of a keto group. frontiersin.org

Capillary Electrophoresis (CE) for this compound Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of N-cinnamoylazoles. nih.gov It separates molecules based on their charge and size in a narrow capillary filled with an electrolyte solution. nih.gov For neutral compounds like many N-cinnamoylazoles, techniques such as micellar electrokinetic chromatography (MEKC) can be used. nih.gov CE is particularly useful for separating chiral compounds when a chiral selector is added to the background electrolyte. beilstein-journals.org Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the enantioseparation of related amino acid derivatives. uliege.be Detection is often performed by UV spectroscopy, but coupling CE to a mass spectrometer (CE-MS) can provide greater sensitivity and structural information. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separation of N-Cinnamoylazoles

Many N-cinnamoylazoles are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, their separation is often necessary. researchgate.net Supercritical fluid chromatography (SFC) has proven to be a highly effective technique for chiral separations of azole compounds. mdpi.comnih.govuva.es SFC uses a supercritical fluid, typically carbon dioxide mixed with an organic modifier like methanol or ethanol, as the mobile phase. mdpi.com This results in faster and more efficient separations compared to traditional HPLC. mdpi.com

The separation of enantiomers is achieved using a chiral stationary phase (CSP), with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being commonly used and effective for azole compounds. researchgate.netmdpi.com The choice of CSP and the organic modifier can influence the separation and even the elution order of the enantiomers. mdpi.comuva.es

Table 2: Illustrative SFC Parameters for Chiral this compound Separation

Parameter Value/Description
Technique Supercritical Fluid Chromatography (SFC)
Chiral Stationary Phase Polysaccharide-based (e.g., Lux® Cellulose-2) mdpi.comuva.es
Mobile Phase Supercritical CO₂ with an alcohol modifier (e.g., isopropanol) mdpi.com
Pressure e.g., 150 bar mdpi.com
Temperature e.g., 35 °C mdpi.com

| Detection | UV or Circular Dichroism (CD) mdpi.com |

Microfluidic Platforms for this compound Synthesis and Analysis

Microfluidic platforms, or "lab-on-a-chip" (LOC) systems, integrate and miniaturize chemical processes like synthesis and analysis into a single device. rsc.org This technology allows for the efficient preparation of bioactive compounds with precise control over reaction parameters. rsc.orgresearchgate.net The small dimensions of the microreactors enhance control over reaction conditions, leading to potential improvements in reaction efficiency compared to traditional batch synthesis. rsc.org These platforms can automate the synthesis of compounds directly on the chip, streamlining the entire drug discovery cycle. rsc.org Microfluidic systems have been used for the synthesis of various bioactive compounds and can be coupled with analytical techniques for real-time monitoring. mdpi.commdpi.comscholarsresearchlibrary.com

Application of Spectroscopy in this compound-Based Sensor Development

The inherent spectroscopic properties of N-cinnamoylazoles can be harnessed for the development of novel sensors. The fluorescence behavior of cinnamoyl derivatives, for instance, can be sensitive to the polarity of their environment. researchgate.net This solvatochromic fluorescence makes them potential candidates for use as fluorescent probes. researchgate.net A sensor could be designed where the this compound molecule binds to a specific target, causing a detectable change in its absorption or fluorescence spectrum. doi.org For example, terahertz (THz) spectroscopy has been used in conjunction with metasurfaces to create highly sensitive sensors for detecting trace amounts of cinnamoylglycine, a related compound. mdpi.comnih.gov This approach enhances the molecular fingerprint signal, allowing for sensitive and specific detection. mdpi.com

Emerging Applications and Functional Materials Derived from N Cinnamoylazoles

N-Cinnamoylazole as a Scaffold for Lead Compound Development in Biological Research

The inherent bioactivity of both cinnamoyl and azole motifs makes their combination in the this compound structure a compelling starting point for the discovery of new lead compounds in drug discovery. The structural rigidity and defined stereochemistry of the cinnamoyl group, coupled with the diverse electronic and hydrogen-bonding capabilities of various azole rings (such as imidazole (B134444), triazole, and pyrazole), provide a rich chemical space for interaction with biological targets.

Optimization Strategies for Target-Specific Agents

The this compound scaffold is amenable to a variety of optimization strategies to enhance potency and selectivity for specific biological targets. These strategies often involve systematic modifications of both the cinnamoyl and azole components of the molecule.

One common approach is the substitution of the phenyl ring of the cinnamoyl group. The introduction of different functional groups at various positions on the ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to a target protein. For example, in a series of N-cinnamoyl phenothiazine (B1677639) derivatives, the introduction of an electron-withdrawing nitro group onto the cinnamoyl moiety was found to enhance the antioxidant activity of the compounds. researchgate.net

Another key optimization strategy is the modification of the azole ring. The type of azole (e.g., imidazole, 1,2,4-triazole (B32235), pyrazole) and the presence of substituents on the azole ring can impact the compound's metabolic stability, solubility, and interaction with the target. For instance, studies on various 1,2,4-triazole derivatives have shown that this nucleus is a pharmacologically significant scaffold with a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. chemmethod.com

Furthermore, the linker between the cinnamoyl group and the azole ring can be modified. While the core structure is an amide bond, bioisosteric replacements or conformational constraints can be introduced to improve pharmacokinetic properties or to orient the key pharmacophoric features in a more favorable conformation for target binding.

Compound Class Optimization Strategy Observed Effect Potential Application
N-Cinnamoyl PhenothiazinesSubstitution on the cinnamoyl phenyl ring (e.g., -NO2)Enhanced antioxidant activityAntioxidant probes
1,2,4-Triazole DerivativesIncorporation of the 1,2,4-triazole nucleusBroad-spectrum biological activityAntibacterial, Antifungal, Anticancer
Cinnamic Acid DerivativesHybridization with heterocyclic moietiesImproved antimalarial activityAntimalarial agents

Repurposing of this compound Derivatives

Drug repurposing, the identification of new therapeutic uses for existing compounds, is a valuable strategy in drug discovery. The diverse biological activities reported for various cinnamoyl and azole-containing compounds suggest that this compound derivatives may be promising candidates for repurposing.

For example, N-cinnamoylated chloroquine (B1663885) analogues have been investigated as dual-stage antimalarial leads. acs.org By conjugating a cinnamoyl moiety to a well-known antimalarial drug, researchers have been able to develop hybrid structures with improved activity against both the blood and liver stages of the malaria parasite. acs.org This approach highlights the potential for repurposing known drug scaffolds by incorporating the this compound motif to enhance or broaden their therapeutic utility.

Similarly, various imidazole, triazole, and pyrazole (B372694) derivatives have been extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. chemmethod.comnih.govnih.govnih.govmdpi.com Given that the this compound scaffold incorporates these key heterocyclic systems, it is plausible that libraries of this compound derivatives could be screened against a variety of biological targets to identify new therapeutic applications.

This compound in Agrochemical Research and Development

The structural features of N-cinnamoylazoles also make them attractive candidates for the development of new agrochemicals, including fungicides, herbicides, and plant growth regulators. The azole moiety is a well-established pharmacophore in many commercial fungicides, and the cinnamoyl group is derived from cinnamic acid, a natural product with known biological activities.

Fungicidal and Herbicidal Mechanisms of Action

Research has demonstrated the fungicidal potential of this compound derivatives. A study on 1-(α-tert-butylcinnamoyl)imidazoles revealed that these compounds exhibit significant fungicidal activity. jst.go.jp Notably, the (Z)-isomer of the 4-chlorocinnamoyl derivative showed good activity against Erysiphe graminis (powdery mildew) and Botrytis cinerea (gray mold) in pot tests. jst.go.jp The mechanism of action for many azole fungicides involves the inhibition of sterol biosynthesis in fungi, a pathway that is essential for maintaining the integrity of the fungal cell membrane. It is likely that this compound derivatives share this or a similar mechanism.

While specific studies on the herbicidal activity of N-cinnamoylazoles are limited, the known herbicidal properties of related compound classes provide a basis for their potential in this area. For instance, some triazine derivatives are used for weed control. researchgate.net The mechanisms of action for herbicides are diverse, ranging from the inhibition of photosynthesis to the disruption of amino acid synthesis and cell growth. nih.govnih.gov Given the chemical diversity that can be achieved with the this compound scaffold, it is conceivable that derivatives could be designed to target various herbicidal pathways. Allelopathic compounds, which are natural chemicals released by one plant to inhibit the growth of another, often include phenolic compounds like cinnamic acid derivatives, suggesting a potential herbicidal role for N-cinnamoylazoles. mdpi.comfrontiersin.orgresearchgate.net

Compound Target Organism Observed Activity
(Z)-1-(α-tert-butyl-4-chlorocinnamoyl)imidazoleErysiphe graminis, Botrytis cinereaGood fungicidal activity in pot tests

Plant Growth Regulation

N-cinnamoylazoles also have potential applications as plant growth regulators (PGRs). PGRs are substances that can modify plant physiological processes to enhance growth, improve crop quality, or confer stress resistance. byjus.com Cinnamic acid and its derivatives are known to influence plant growth and development. frontiersin.org Indole (B1671886) compounds, which share some structural similarities with azoles, are well-known plant growth promoters. frontiersin.orgresearchgate.net

The specific effects of N-cinnamoylazoles on plant growth would likely depend on the nature of the azole ring and the substituents on the cinnamoyl group. For example, some compounds might act as growth inhibitors, which could be useful for controlling lodging in cereals or for managing the size of ornamental plants. nih.gov Conversely, other derivatives might promote root growth or flowering, leading to increased crop yields. byjus.com The development of N-cinnamoylazoles as PGRs is an area that warrants further investigation.

This compound-Based Photoswitches and Photoresponsive Materials

The cinnamoyl moiety of N-cinnamoylazoles contains a carbon-carbon double bond that can undergo reversible trans-cis photoisomerization upon irradiation with light of a specific wavelength. This photochromic behavior makes the this compound scaffold a promising building block for the development of photoswitches and photoresponsive materials.

Molecular photoswitches are molecules that can be reversibly converted between two or more stable states by light. rsc.org This switching process is accompanied by a change in the molecule's geometric and electronic properties, which can be harnessed to control the properties of a material or a biological system at the molecular level.

A key finding that supports the potential of N-cinnamoylazoles in this area is the observation of photoisomerization in 1-(α-tert-butylcinnamoyl)imidazoles. jst.go.jp The study reported that the less active (E)-isomer could be derived from the more active (Z)-isomer through photoisomerization. jst.go.jp This demonstrates that the cinnamoyl double bond within this scaffold is indeed photoresponsive.

This compound for Supramolecular Assemblies and Self-Assembled Systems

Host-Guest Chemistry

Host-guest chemistry is a specialized area of supramolecular chemistry that focuses on the formation of unique complexes between two or more molecules or ions. nih.govwikipedia.org These components, the "host" and the "guest," are held together by non-covalent interactions rather than full covalent bonds. nih.gov The host molecule typically possesses a cavity or binding site that is structurally and electronically complementary to the guest molecule, leading to a phenomenon known as molecular recognition. nih.govwikipedia.org The forces governing these interactions include hydrogen bonding, ionic bonding, van der Waals forces, and hydrophobic interactions. nih.gov

This field is crucial for its role in numerous biological processes and its potential in designing advanced materials. wikipedia.orgmdpi.com Common host molecules include cyclodextrins, calixarenes, crown ethers, and cucurbiturils, which can form inclusion complexes with a wide variety of guest molecules. mdpi.comcuni.cz Such complexes have applications in drug delivery, catalysis, and the development of chemical sensors. mdpi.comresearchgate.net

A search of existing research reveals that while N-cinnamoylazoles are utilized in the synthesis of various organic structures, there is no specific literature detailing their role as either a host or a guest in supramolecular complexes. One study tangentially mentions the formation of "intramolecular host-guest complexes" during the preparation of cyclodextrin (B1172386) derivatives, a process where N-cinnamoylazoles could potentially act as intermediates, but the focus remains on the final cyclodextrin product rather than the azole compound itself. wikipedia.orgresearchgate.net The inherent structure of this compound, featuring a cinnamoyl group and an azole ring, theoretically presents sites for non-covalent interactions, but dedicated studies to explore and characterize their host-guest chemistry are currently absent from the scientific record.

This compound in Optical Materials and NLO Applications

Nonlinear optics (NLO) is a branch of optics that investigates the behavior of light in materials where the response to the light's electric field is nonlinear. wikipedia.org This phenomenon is typically observed at very high light intensities, such as those produced by lasers. wikipedia.org NLO materials can alter the frequency, phase, and other properties of incident light, leading to applications like frequency doubling (second-harmonic generation, SHG), optical switching, and data storage. wikipedia.orgnso-journal.org

Materials with significant NLO properties often feature a molecular structure with electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. mdpi.comscirp.org Organic compounds, due to their structural flexibility and potential for large nonlinear responses, are a major focus of NLO material research. mdpi.comscirp.org

The this compound structure contains a π-conjugated system (the cinnamoyl group) and an azole ring, which can be either electron-rich or electron-poor depending on its specific structure (e.g., imidazole vs. triazole). This architecture suggests a potential for NLO activity. However, a comprehensive search of scientific databases yields no specific studies on the synthesis or characterization of N-cinnamoylazoles for optical or NLO applications. Research in this area tends to focus on related compounds, such as chalcones and hydrazones, which have shown promise as NLO materials. scirp.orgrsc.org While the fundamental principles of NLO materials are well-established, the specific investigation of N-cinnamoylazoles as a distinct class of materials for these applications has not been reported. Consequently, there is no available data on their nonlinear refractive index, absorption coefficients, or hyperpolarizability.

Challenges and Future Directions in N Cinnamoylazole Research

Synthetic Challenges and Scalability for Complex N-Cinnamoylazole Architectures

The synthesis of complex natural products and their analogues, including N-cinnamoylazoles, presents formidable challenges. consensus.app The primary obstacles lie in their structural intricacy and the need for efficient, scalable synthetic routes.

One of the main difficulties is managing structural complexity . This compound derivatives can possess multiple stereogenic centers and diverse heterocyclic azole moieties, which demand precise stereocontrol during synthesis. consensus.app The construction of these intricate molecular architectures efficiently is a significant hurdle. consensus.app For instance, the introduction of specific substituents on the cinnamic acid backbone or the azole ring to modulate activity can be synthetically demanding.

A crucial aspect of synthetic design is achieving a balance between skeleton construction and functional group introduction . consensus.app An effective synthetic strategy must build the core this compound scaffold while allowing for the facile introduction and modification of various functional groups. This balance is essential for creating libraries of analogues for structure-activity relationship (SAR) studies and for optimizing lead compounds. The development of organocascade catalysis and collective natural product synthesis offers promising avenues for preparing structurally diverse molecules from common intermediates, a strategy that could be applied to this compound synthesis. consensus.app

Furthermore, the scalability of synthetic routes is a major consideration for the practical application of any promising this compound candidate. A route that is elegant on a laboratory scale may not be feasible for large-scale production due to cost, safety, or efficiency issues. Future research must focus on developing concise and efficient synthetic pathways that are amenable to scale-up, potentially leveraging advancements in flow chemistry or chemoenzymatic approaches to enhance sustainability and practicality. consensus.app

Addressing Selectivity and Specificity for Molecular Targets

A fundamental challenge in the development of therapeutic agents is achieving high selectivity and specificity for the intended molecular target to maximize efficacy and minimize off-target effects. aesnet.orgresearchgate.net In the context of N-cinnamoylazoles, this means designing molecules that bind potently to their target protein while avoiding interactions with other, often closely related, proteins.

Specificity refers to how a molecule binds to its intended target, while selectivity describes the molecule's preference for its target over other potential binding partners. nih.gov For N-cinnamoylazoles, achieving high selectivity is crucial, especially when targeting members of large protein families like kinases or G-protein coupled receptors (GPCRs). For example, a study on the drug bexicaserin (B12384979) highlighted its high selectivity for the 5-HT2C receptor over other serotonin (B10506) receptor subtypes, which is expected to reduce potential adverse effects. aesnet.org

The challenge is to rationally design this compound analogues with structural features that exploit subtle differences in the binding sites of the target versus off-target proteins. This requires a deep understanding of the three-dimensional structure of the target and its family members, often obtained through X-ray crystallography or cryo-electron microscopy. Computational docking studies can then be used to predict how different this compound derivatives might bind and to prioritize the synthesis of those with the highest predicted selectivity. researchgate.net

Future efforts will likely involve a multipronged approach:

Structure-Based Design: Utilizing high-resolution structural data of targets to guide the design of selective this compound ligands.

Comprehensive Profiling: Screening this compound candidates against large panels of proteins (e.g., kinome-wide screening) to experimentally determine their selectivity profiles. aesnet.org

Chemical Proteomics: Employing chemical probes to identify the full spectrum of protein interactions in a cellular context, thus revealing both intended and unintended targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Design

Predictive modeling uses statistical techniques and ML algorithms to forecast outcomes based on historical data. qlik.com In this compound research, this can be applied to both chemical synthesis and biological activity.

For synthesis prediction , ML models can be trained on existing chemical reaction data to predict the most efficient synthetic routes, optimal reaction conditions, and potential yields for novel this compound analogues. This can save significant time and resources in the lab.

For activity prediction , quantitative structure-activity relationship (QSAR) models are a cornerstone. By analyzing a dataset of N-cinnamoylazoles with known activities, ML algorithms can learn the relationship between molecular structure and biological effect. mdpi.com These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comeithealth.eu Various ML algorithms can be employed for this purpose, as detailed in the table below.

Predictive Model TypeExample AlgorithmsApplication in this compound Research
Regression Linear Regression, Random Forest, Gradient BoostingPredicting continuous values like IC50 or binding affinity. qlik.comonlinelearningconsortium.org
Classification Support Vector Machines (SVM), k-Nearest Neighbors (KNN), Decision TreesClassifying compounds as active or inactive against a specific target. qlik.com
Neural Networks Multilayer Perceptron (MLP), Recurrent Neural Networks (RNN)Modeling complex, non-linear structure-activity relationships. qlik.com
Ensemble Methods Bagging, Boosting, StackingCombining multiple models to improve predictive accuracy and robustness. qlik.com

This table illustrates various predictive modeling techniques and their potential applications in the study of N-cinnamoylazoles.

Exploring Novel Biological Mechanisms and Uncharted Target Spaces for N-Cinnamoylazoles

A significant future direction for this compound research is the exploration of novel biological mechanisms and the identification of new molecular targets. While some targets for this class of compounds may be known, a vast landscape of proteins remains uncharted territory. Identifying new targets can open up entirely new therapeutic applications.

One approach is through phenotypic screening , where compounds are tested for their ability to produce a desired effect in a cell-based or organism-based model, without prior knowledge of the target. Once an active this compound is identified, target deconvolution methods, often employing chemical proteomics, can be used to pinpoint its molecular target(s). researchgate.net

Another strategy involves target-based screening against novel or underexplored proteins . As our understanding of disease biology grows, new potential drug targets are continually being identified. Screening this compound libraries against these emerging targets could reveal unexpected activities. For example, research into γ-glutamyl derivatives has revealed their potential as flavor enhancers and their involvement in varied physiological functions, highlighting how exploring new chemical spaces can lead to diverse applications. researchgate.net

The ultimate goal is to move beyond known target families and explore uncharted spaces within the proteome. This requires a combination of innovative screening platforms, advanced bioinformatics, and a willingness to investigate unconventional biological pathways.

Development of this compound-Based Chemical Probes for Advanced Biological Studies

High-quality chemical probes are indispensable tools for dissecting complex biological processes and validating new drug targets. promega.co.uk A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby allowing researchers to study the protein's function in living systems. promega.co.uk Developing N-cinnamoylazoles into chemical probes represents a powerful strategy for advancing both fundamental biology and drug discovery.

The key characteristics of an effective chemical probe are summarized below. researchgate.netpromega.co.uk

PrincipleDescriptionRelevance for this compound Probes
Potency High affinity for the target protein (typically <100 nM in biochemical assays).Ensures that the probe can be used at low concentrations to minimize off-target effects.
Selectivity Significantly higher affinity for the intended target over other proteins (>30-fold).Crucial for attributing a biological observation to the modulation of a specific target.
Cellular Activity Ability to engage the target in living cells (potency <1 µM).Essential for studying target function in a physiological context.
Known Mechanism A well-defined mode of action (e.g., competitive inhibitor, allosteric modulator).Allows for clear interpretation of experimental results.

This compound-based probes could be used in various applications:

Target Validation: Using a selective probe to modulate a target's activity in a cellular model can confirm the target's role in a disease pathway. promega.co.uk

Activity-Based Protein Profiling (ABPP): Probes can be designed to covalently label active enzymes, allowing for the assessment of enzyme activity across entire protein families in native biological systems. universiteitleiden.nlnih.gov

Imaging: By attaching a fluorescent dye or other reporter tag, this compound probes can be used to visualize the localization and dynamics of their target protein within cells. universiteitleiden.nl

The development of such probes, including potentially photoaffinity-based versions for capturing non-covalent interactions, will be instrumental in elucidating the mechanisms of action of bioactive N-cinnamoylazoles and in uncovering new therapeutic opportunities. nih.govrsc.org

Eco-Friendly and Sustainable Approaches in this compound Chemistry

The development of environmentally benign synthetic methods is a central goal of modern chemistry. In the field of this compound research, significant strides have been made to align synthetic protocols with the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of solvent-free reaction conditions, and the exploration of greener solvent systems.

One of the prominent green techniques is the use of microwave irradiation to accelerate organic reactions. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.net For instance, the synthesis of various chromanone derivatives involves a microwave-assisted cyclisation of N-cinnamoylazoles with phenols. researchgate.net This approach has been shown to be faster and, in some cases, higher yielding than classical heating methods. researchgate.net Another significant advancement is the microwave-assisted synthesis of N-cinnamoyl aryl hydrazones, which demonstrates the utility of this technique in forming carbon-nitrogen bonds efficiently. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient method that has found application in the synthesis of heterocyclic compounds related to N-cinnamoylazoles. mdpi.comnih.govmdpi.com The phenomenon of acoustic cavitation generated by ultrasound waves can lead to a significant enhancement in reaction rates and yields. mdpi.comnih.gov While direct examples of ultrasound-assisted synthesis of N-cinnamoylazoles are emerging, the successful synthesis of various 1,2,4-triazole (B32235) derivatives using this method highlights its potential for the synthesis of N-cinnamoyl-triazoles. mdpi.comnih.gov The benefits include shorter reaction times and improved yields compared to conventional methods. mdpi.com

Solvent-free and mechanochemical approaches represent a particularly green synthetic strategy by minimizing or completely avoiding the use of volatile organic solvents. researchgate.nettandfonline.comrsc.orgmdpi.com Mechanochemical synthesis, which involves inducing reactions in the solid state by grinding or milling, is a promising technique. rsc.orgmdpi.commolaid.com For example, a solvent-free approach has been successfully employed for the synthesis of N-acetyl pyrazolines from chalcones, which are structurally related to cinnamoyl precursors. researchgate.nettandfonline.com This method often utilizes a solid support or catalyst, such as SiO2-H2SO4, under microwave irradiation to achieve high yields. tandfonline.com The mechanochemical activation of the Michael reaction involving N-cinnamoylazoles has also been reported, indicating a pathway for solvent-free carbon-carbon bond formation. molaid.com

The use of green solvents is another cornerstone of sustainable chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are gaining attention as environmentally friendly reaction media due to their low toxicity, biodegradability, and recyclability. mdpi.commdpi.comrsc.orgajchem-a.combeilstein-journals.org While direct synthesis of N-cinnamoylazoles in DESs is an area of active research, the successful synthesis of related heterocyclic compounds like coumarinyl Schiff bases and 5-arylidenerhodanines in DES demonstrates the feasibility of this approach. mdpi.combeilstein-journals.org These solvents can sometimes act as both the solvent and the catalyst, simplifying the reaction setup and workup. mdpi.com

The following table provides a summary of some eco-friendly and sustainable approaches relevant to the synthesis of N-cinnamoylazoles and related compounds.

Methodology Key Features Reactants/Precursors Products Yield (%) Reaction Time Reference(s)
Microwave-Assisted Cyclisation Solvent-free or reduced solventN-cinnamoylazoles, PhenolsChromanones42-773-4 min researchgate.net
Microwave-Assisted Synthesis Good yieldsN1-substituted benzylidene-2-cyano aceto hydrazides, N,N-dimethyl amino benzaldehydeN-cinnamoyl aryl hydrazonesGoodNot specified researchgate.net
Ultrasound-Assisted Synthesis Efficient, significant yields1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, ElectrophilesN-substituted 1,2,4-triazole-2-thiol derivatives75-8939-80 min mdpi.comnih.gov
Solvent-Free Microwave Synthesis SiO2-H2SO4 catalystChalcones, Hydrazine hydrate, Acetic anhydrideN-acetyl pyrazolines>854-6 min tandfonline.com
Solvent-Free Mechanochemical Synthesis Ball mill method3,3′,4,4′-biphenyltetracarboxylic anhydride, Alkyl/alkoxyanilinesBiphenyltetracarboxydiimides95-9915 min mdpi.com
Deep Eutectic Solvent (DES) Synthesis Choline chloride:malonic acid as solvent and catalyst2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide, AldehydesCoumarinyl Schiff bases65-75Not specified mdpi.com

Q & A

Q. Methodological Answer :

  • NMR : Confirm regiochemistry via proton splitting patterns and NOE experiments for spatial arrangement .
  • X-ray crystallography : Resolve structural ambiguities by comparing experimental and computational bond angles .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns against in silico predictions .
    Cross-validate results to minimize instrumentation bias .

Advanced: How can contradictory biological activity data for this compound analogs be resolved?

Methodological Answer :
Contradictions often arise from assay variability (e.g., cell line differences, concentration thresholds). Address this by:

  • Replicating experiments across independent labs with standardized protocols .
  • Applying meta-analysis to aggregate data and identify outliers .
  • Using dose-response curves to clarify potency thresholds and mechanistic shifts (e.g., agonist vs. antagonist behavior) .

Advanced: What computational strategies validate this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Molecular docking : Compare binding affinities across multiple software (AutoDock, Schrödinger) to reduce algorithmic bias .
  • MD simulations : Assess stability of ligand-target complexes over ≥100 ns trajectories, monitoring RMSD fluctuations .
  • QSAR modeling : Train models with diverse datasets to predict activity cliffs and avoid overfitting .

Basic: How to design a robust structure-activity relationship (SAR) study for this compound?

Q. Methodological Answer :

  • Scaffold diversification : Introduce substituents at cinnamoyl/azole moieties while maintaining core integrity .
  • Bioactivity profiling : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity drivers .
  • Statistical rigor : Apply multivariate regression to isolate substituent effects from noise .

Advanced: What methodologies address low solubility of this compound in pharmacological assays?

Q. Methodological Answer :

  • Co-solvent systems : Use DMSO-water gradients ≤1% to avoid cytotoxicity .
  • Nanoparticle encapsulation : Characterize drug loading efficiency via HPLC and monitor release kinetics .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous compatibility, validated by LC-MS stability tests .

Basic: How to ensure reproducibility in this compound toxicity studies?

Q. Methodological Answer :

  • Model selection : Use ≥2 in vivo/in vitro models (e.g., zebrafish embryos, HepG2 cells) to cross-verify toxicity .
  • Dose standardization : Allege human-relevant doses via allometric scaling and report LD50 with 95% confidence intervals .
  • Negative controls : Include solvent-only and known toxicant (e.g., cisplatin) groups to contextualize results .

Advanced: What strategies resolve conflicting computational vs. experimental binding data for this compound?

Q. Methodological Answer :

  • Force field calibration : Re-run simulations with CHARMM36 vs. AMBER to assess parameter dependency .
  • Crystallographic validation : Solve co-crystal structures to resolve docking ambiguities .
  • Free energy calculations : Use MM/GBSA to quantify entropic/enthalpic contributions overlooked in static models .

Basic: How to curate a high-quality literature review on this compound’s mechanisms?

Q. Methodological Answer :

  • Database selection : Prioritize PubMed, SciFinder, and Google Scholar (2000–2025) with exclusion filters for non-peer-reviewed sources .
  • Thematic coding : Organize findings by mechanism (e.g., enzyme inhibition, oxidative stress) using tools like NVivo .
  • Bias mitigation : Highlight conflicting findings and assess study power (sample size, statistical methods) .

Advanced: What experimental frameworks support this compound’s repurposing for neurodegenerative targets?

Q. Methodological Answer :

  • Phenotypic screening : Test in 3D neuronal cultures (e.g., iPSC-derived models) with multi-omics endpoints (transcriptomics, metabolomics) .
  • Target deconvolution : Combine CRISPR-Cas9 knockdown with thermal proteome profiling to map novel interactions .
  • Ethical alignment : Follow FINER criteria (Feasible, Novel, Ethical) for preclinical-to-clinical translation .

Tables for Key Data Comparison

Parameter Technique Acceptable Range Common Pitfalls
Synthetic YieldHPLC≥85% purityUnoptimized quenching conditions
Binding Affinity (Kd)SPR/ITC≤10 µMBuffer ionic strength variability
Toxicity (IC50)MTT assay≥5-fold selectivity indexCell viability assay interference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.